1,8-Dibenzoyloctane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,10-diphenyldecane-1,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O2/c23-21(19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(24)20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFTUFGJSWZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284234 | |
| Record name | 1,10-diphenyldecane-1,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6268-61-7 | |
| Record name | NSC36278 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-diphenyldecane-1,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,8-Dibenzoyloctane: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dibenzoyloctane is a symmetrical aromatic ketone characterized by an eight-carbon aliphatic chain flanked by two benzoyl groups. This structure imparts properties that may be of interest in various chemical and pharmaceutical applications, including polymer chemistry and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties of this compound and a proposed synthetic route, acknowledging the limited availability of specific experimental data in public domains.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. It is important to note that while some data is available, specific experimental values for properties such as melting point, boiling point, and solubility are not readily found in scientific literature, suggesting it is not a widely studied compound.
| Property | Value | Source |
| CAS Number | 6268-61-7 | ChemicalBook |
| Molecular Formula | C₂₂H₂₆O₂ | Calculated |
| Molecular Weight | 322.44 g/mol | Calculated |
| Appearance | Not specified | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of a suitable difunctionalized octane derivative with benzoyl chloride in the presence of a Lewis acid catalyst. A potential starting material for this reaction is 1,8-dichlorooctane, which can be reacted with benzene in a double Friedel-Crafts alkylation followed by acylation, or more directly, a reaction involving a derivative of suberic acid. A generalized workflow for a potential Friedel-Crafts acylation approach is presented below.
Caption: Proposed synthesis workflow for this compound via Friedel-Crafts acylation.
Experimental Protocol (Generalized)
The following is a generalized experimental protocol for the synthesis of this compound based on the Friedel-Crafts acylation of benzene with suberoyl chloride.
Materials:
-
Suberoyl chloride
-
Benzene (dried)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or another suitable inert solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Solvent for recrystallization (e.g., ethanol or a hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is assembled and flame-dried.
-
Catalyst Suspension: The flask is charged with anhydrous aluminum chloride and anhydrous carbon disulfide under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred to form a suspension.
-
Addition of Acyl Chloride: Suberoyl chloride is dissolved in anhydrous carbon disulfide and added dropwise to the stirred suspension of aluminum chloride via the dropping funnel.
-
Addition of Benzene: Benzene is then added dropwise to the reaction mixture. The rate of addition should be controlled to maintain a manageable reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
The reaction mixture is cooled in an ice bath.
-
The mixture is carefully poured onto crushed ice, followed by the slow addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | Aromatic protons (ortho to C=O): ~7.9 ppm (doublet) Aromatic protons (meta and para to C=O): ~7.4-7.6 ppm (multiplet) Methylene protons (α to C=O): ~2.9 ppm (triplet) Methylene protons (β to C=O): ~1.7 ppm (multiplet) Methylene protons (γ and δ to C=O): ~1.3-1.4 ppm (multiplet) |
| ¹³C NMR | Carbonyl carbon (C=O): ~199 ppm Aromatic carbon (ipso, attached to C=O): ~137 ppm Aromatic carbons (ortho, meta, para): ~128-133 ppm Methylene carbon (α to C=O): ~38 ppm Methylene carbons (β, γ, δ to C=O): ~24-29 ppm |
| IR Spectroscopy | C=O stretch (aromatic ketone): ~1685 cm⁻¹ (strong) C-H stretch (aromatic): ~3000-3100 cm⁻¹ C-H stretch (aliphatic): ~2850-2960 cm⁻¹ C=C stretch (aromatic): ~1450-1600 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 322.44 Characteristic Fragments: Acylium ion [C₆H₅CO]⁺ at m/z = 105, and fragments resulting from cleavage of the alkyl chain. |
Disclaimer: The spectroscopic data presented in this table is predictive and based on the analysis of similar chemical structures. Experimental verification is required for confirmation.
Conclusion
This compound is a molecule with potential applications in various fields of chemistry. While detailed experimental data for this compound is scarce, this guide provides a summary of its known chemical properties and a robust, plausible synthetic route based on established organic chemistry principles. The predicted spectroscopic data offers a valuable reference for researchers aiming to synthesize and characterize this compound. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound.
References
- 1. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 2. brainkart.com [brainkart.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. m.youtube.com [m.youtube.com]
Synthesis of 1,8-Dibenzoyloctane via Friedel-Crafts Acylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,8-dibenzoyloctane, a symmetrical diketone, through the Friedel-Crafts acylation of benzene with sebacoyl chloride. This reaction is a classic example of electrophilic aromatic substitution, a fundamental transformation in organic synthesis. The resulting product, this compound, can serve as a versatile building block in the development of various organic molecules, including those with potential pharmaceutical applications.
Reaction Overview
The Friedel-Crafts acylation is a robust method for the formation of carbon-carbon bonds between an aromatic ring and a carbonyl group.[1] In this specific synthesis, two equivalents of benzene are acylated by one equivalent of sebacoyl chloride, a ten-carbon diacyl chloride, to form the desired 1,10-diphenyl-1,10-decanedione, more commonly known as this compound. The reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[2]
The reaction proceeds through the in-situ formation of a highly electrophilic diacylium ion, which is generated from the reaction between sebacoyl chloride and aluminum chloride. This electrophile is then attacked by the electron-rich π-system of the benzene rings in a stepwise manner to form the final product. Due to the electron-withdrawing nature of the ketone product, the reaction generally stops after a single acylation on each benzene ring, preventing polyacylation.[3]
Quantitative Data
While specific experimental data for the synthesis of this compound is not extensively reported in the readily available literature, the following tables summarize typical and predicted data for this reaction and its product.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Reactants | Benzene, Sebacoyl Chloride |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |
| Solvent | Benzene (in excess) or an inert solvent (e.g., CS₂, nitrobenzene) |
| Typical Molar Ratio (Benzene:Sebacoyl Chloride:AlCl₃) | ~20 : 1 : 2.2 |
| Reaction Temperature | 0-5 °C (addition), Room Temperature to 60 °C (reaction) |
| Typical Reaction Time | 2-6 hours |
| Reported/Typical Yield | 60-80% (Varies with specific conditions) |
Table 2: Spectroscopic Data for this compound
It is important to note that the following spectroscopic data is predicted based on the known structure of this compound and typical values for similar compounds, as experimental spectra were not found in the searched literature.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J = 7.5 Hz, 4H, Ar-H ortho to C=O), δ 7.55 (t, J = 7.5 Hz, 2H, Ar-H para to C=O), δ 7.45 (t, J = 7.5 Hz, 4H, Ar-H meta to C=O), δ 2.98 (t, J = 7.4 Hz, 4H, -CH₂-C=O), δ 1.75 (p, J = 7.4 Hz, 4H, -CH₂-CH₂-C=O), δ 1.35 (m, 8H, central -(CH₂)₄-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.5 (C=O), δ 137.0 (Ar-C ipso), δ 133.0 (Ar-C para), δ 128.5 (Ar-C meta), δ 128.0 (Ar-C ortho), δ 38.5 (-CH₂-C=O), δ 29.3 (central -(CH₂)₄-), δ 24.5 (-CH₂-CH₂-C=O) |
| IR (KBr, cm⁻¹) | ~3060 (Ar C-H stretch), ~2930 & 2855 (Aliphatic C-H stretch), ~1685 (Ar-C=O stretch), ~1595 & 1450 (Ar C=C stretch), ~750 & 690 (Ar C-H bend, monosubstituted) |
| Mass Spectrometry (EI) | m/z (%): 322 (M⁺), 217 ([M-C₆H₅CO]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This protocol is based on general procedures for similar reactions and should be adapted and optimized as necessary.
Materials:
-
Sebacoyl chloride
-
Benzene (anhydrous)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (concentrated and dilute)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Ice
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is assembled and flame-dried. The flask is charged with anhydrous aluminum chloride and anhydrous benzene. The mixture is cooled in an ice bath to 0-5 °C.
-
Addition of Sebacoyl Chloride: A solution of sebacoyl chloride in anhydrous benzene is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in benzene over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For completion, the mixture may be heated to 50-60 °C for 1-2 hours.[4]
-
Work-up: The reaction mixture is cooled in an ice bath and then slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex and quenches the reaction.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with dilute hydrochloric acid, followed by water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate) to afford pure this compound as a crystalline solid.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the synthesis of this compound.
References
Spectroscopic Analysis of 1,8-Dibenzoyloctane: A Technical Guide
This technical guide provides a detailed overview of the predicted spectroscopic data for 1,8-dibenzoyloctane, targeting researchers, scientists, and professionals in drug development. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.95 | Doublet | 4H | Aromatic Protons (ortho to C=O) |
| ~7.55 | Triplet | 2H | Aromatic Protons (para to C=O) |
| ~7.45 | Triplet | 4H | Aromatic Protons (meta to C=O) |
| ~2.95 | Triplet | 4H | -CH₂- adjacent to C=O |
| ~1.70 | Quintet | 4H | -CH₂- beta to C=O |
| ~1.35 | Multiplet | 8H | Central -CH₂- groups of the octane chain |
Predicted in CDCl₃ at 300 MHz.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~200 | Quaternary | Carbonyl Carbon (C=O) |
| ~137 | Quaternary | Aromatic Carbon attached to C=O |
| ~133 | Tertiary | Aromatic Carbon (para to C=O) |
| ~128.5 | Tertiary | Aromatic Carbon (meta to C=O) |
| ~128 | Tertiary | Aromatic Carbon (ortho to C=O) |
| ~38 | Secondary | -CH₂- adjacent to C=O |
| ~29 | Secondary | Central -CH₂- groups of the octane chain |
| ~24 | Secondary | -CH₂- beta to C=O |
Predicted in CDCl₃ at 75 MHz.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3100-3000 | Medium | C-H | Aromatic Stretch |
| 2950-2850 | Strong | C-H | Aliphatic Stretch |
| ~1685 | Strong | C=O | Ketone Stretch |
| 1600-1450 | Medium-Strong | C=C | Aromatic Ring Stretch |
| 1450-1350 | Medium | C-H | Aliphatic Bend |
| ~750 and ~690 | Strong | C-H | Aromatic Out-of-plane Bend |
Table 4: Predicted UV-Vis Absorption Data
| λmax (nm) | Molar Absorptivity (ε) | Transition | Chromophore |
| ~245 | High | π → π | Benzoyl group |
| ~280 | Medium | π → π | Benzoyl group |
| ~320 | Low | n → π* | Carbonyl group |
Predicted in a non-polar solvent like hexane.
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.
-
If the solution contains any particulate matter, it should be filtered through a small cotton plug in the pipette.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
-
Acquire the NMR spectrum. For ¹H NMR, a small number of scans are typically sufficient. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).
-
Infrared (IR) Spectroscopy
A common method for solid samples is the thin film method.
-
Sample Preparation (Thin Film):
-
Place a small amount of the solid sample (a few milligrams) in a clean vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Deposit a drop of the solution onto the salt plate and allow the solvent to evaporate completely. This will leave a thin film of the solid sample on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample by accurately weighing a small amount of the solid and dissolving it in a known volume of a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).
-
From the stock solution, prepare a dilute solution of a concentration that will result in an absorbance reading between 0.1 and 1.0.
-
Fill a clean quartz cuvette with the dilute sample solution.
-
Fill a matching cuvette with the pure solvent to be used as a blank.
-
-
Data Acquisition:
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank cuvette with the sample cuvette.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
The wavelength of maximum absorbance (λmax) is identified from the spectrum.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Technical Guide for CAS 6268-61-7: An Investigation into its Chemical Identity
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the physical and chemical characteristics of the compound associated with CAS number 6268-61-7. Initial investigations based on the premise that this CAS number corresponds to 3-Ethoxy-4-methoxy-2-nitro-benzaldehyde have revealed a significant discrepancy in publicly available chemical databases. This guide will first address this ambiguity and then present the available data for the correctly identified compound.
Identifying the Chemical Associated with CAS 6268-61-7
A thorough search of chemical databases and supplier information indicates that CAS number 6268-61-7 is predominantly assigned to 1,8-Dibenzoyloctane , also known as 1,10-Diphenyldecane-1,10-dione. No verifiable data was found to link CAS 6268-61-7 to 3-Ethoxy-4-methoxy-2-nitro-benzaldehyde. This suggests a potential misattribution in the initial query.
Physical and Chemical Characteristics of this compound (CAS 6268-61-7)
Due to the limited availability of in-depth experimental data, a comprehensive summary of the physical and chemical properties of this compound is presented below. The information is primarily drawn from chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C22H26O2 | AK Scientific[1], AA Blocks |
| Molecular Weight | 322.44 g/mol | AK Scientific[1] |
| Minimum Purity Specification | 95% | AK Scientific[1] |
| Long-Term Storage | Store long-term at 2-8°C | AK Scientific[1] |
Note: No experimental data on properties such as melting point, boiling point, solubility, or spectral data was available in the public domain at the time of this report.
Experimental Protocols
A search for detailed experimental protocols for the synthesis or analysis of this compound (CAS 6268-61-7) did not yield specific methodologies. General synthetic routes for diaryl ketones may be applicable, but no specific literature detailing the experimental conditions for this particular compound was found.
Signaling Pathways and Biological Activity
There is no information available in scientific literature or databases regarding the biological activity or associated signaling pathways of this compound. Therefore, the creation of diagrams for signaling pathways is not possible.
Logical Workflow for Compound Identification
The process followed to ascertain the identity of CAS 6268-61-7 is outlined below. This workflow highlights the discrepancy found and the subsequent focus on the correctly identified compound.
Conclusion
The compound registered under CAS number 6268-61-7 is identified as this compound. There is a significant lack of publicly available data regarding its physical and chemical properties, experimental protocols, and biological activity. Researchers and scientists are advised to verify the CAS numbers and associated chemical names from multiple reliable sources to avoid such discrepancies. Further experimental investigation is required to fully characterize this compound.
References
Solubility Profile of 1,8-Dibenzoyloctane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,8-dibenzoyloctane, a diketone of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on the compound's chemical structure, provides a detailed experimental protocol for determining its solubility, and presents a typical synthesis workflow.
Core Concepts: Understanding the Solubility of this compound
This compound possesses a molecular structure characterized by a long, nonpolar octyl chain flanked by two polar benzoyl groups. This amphipathic nature governs its solubility in different organic solvents. The "like dissolves like" principle is central to predicting its solubility. The long hydrocarbon chain suggests good solubility in nonpolar solvents, while the polar ketone and phenyl groups indicate potential solubility in polar aprotic solvents.
Based on its structure, the following qualitative solubility profile is anticipated:
-
High Solubility: Expected in moderately polar to nonpolar solvents such as dichloromethane, chloroform, toluene, and ethyl acetate. The aromatic rings and the carbonyl groups can engage in dipole-dipole interactions and London dispersion forces with these solvents.
-
Moderate Solubility: Likely in polar aprotic solvents like acetone, where the carbonyl groups can interact favorably.
-
Low to Negligible Solubility: Expected in highly polar protic solvents like methanol and ethanol, and in very nonpolar solvents like hexane. The strong hydrogen bonding network of alcohols would be disrupted by the large nonpolar alkyl chain without sufficient compensatory interactions. Conversely, the polar benzoyl groups would hinder dissolution in a purely nonpolar solvent like hexane.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents has not been extensively published. The following table is presented as a template for researchers to populate with experimentally determined values, based on the protocol provided in the subsequent section.
| Solvent | Molar Mass ( g/mol ) | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 32.04 | 5.1 | 25 | Data not available |
| Ethanol | 46.07 | 4.3 | 25 | Data not available |
| Acetone | 58.08 | 5.1 | 25 | Data not available |
| Dichloromethane | 84.93 | 3.1 | 25 | Data not available |
| Chloroform | 119.38 | 4.1 | 25 | Data not available |
| Ethyl Acetate | 88.11 | 4.4 | 25 | Data not available |
| Toluene | 92.14 | 2.4 | 25 | Data not available |
| Hexane | 86.18 | 0.1 | 25 | Data not available |
| Dimethyl Sulfoxide | 78.13 | 7.2 | 25 | Data not available |
| N,N-Dimethylformamide | 73.09 | 6.4 | 25 | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for determining the solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial.
-
Pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.
-
Securely cap the vial and vortex for 1-2 minutes to ensure initial mixing.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume (e.g., 1.0 mL) of the supernatant into a syringe, avoiding any solid particles.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered aliquot.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried this compound on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.
-
Determine the solubility in g/100 mL using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of aliquot (mL)) * 100
-
Visualization of a Related Experimental Workflow
While specific signaling pathways involving this compound are not well-documented, a common experimental workflow for the synthesis of 1,3-diketones is the Claisen condensation. The following diagram illustrates a generalized workflow for such a synthesis and subsequent purification.
Caption: Generalized workflow for the synthesis and purification of a 1,3-diketone.
Thermal stability and decomposition of 1,8-Dibenzoyloctane
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,8-Dibenzoyloctane
Disclaimer: Publicly available experimental data on the thermal stability and decomposition of this compound is limited. This guide provides a comprehensive methodological framework for its analysis, utilizing illustrative data from analogous compounds to demonstrate the application of key analytical techniques.
Introduction
This compound is a diketone characterized by a central eight-carbon aliphatic chain flanked by two benzoyl groups. The thermal stability of such molecules is a critical parameter in various applications, including in the development of pharmaceuticals and advanced materials. Understanding a compound's response to heat is essential for determining its processing parameters, storage conditions, and potential degradation pathways. This guide outlines the standard methodologies for assessing the thermal stability and decomposition profile of this compound, with a focus on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Core Analytical Techniques
The primary methods for evaluating thermal stability are TGA and DSC. These techniques provide complementary information on mass changes and energetic transitions as a function of temperature.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the temperatures at which a material decomposes and the extent of mass loss.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the onset of decomposition and the temperature ranges of mass loss for this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A 5-10 mg sample of this compound is accurately weighed into an inert crucible (e.g., alumina).
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize thermal transitions such as melting and to determine the enthalpy of these transitions for this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A 2-5 mg sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: A heat-cool-heat cycle is typically employed:
-
First Heating: The sample is heated from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min. This step removes the sample's thermal history.
-
Cooling: The sample is then cooled to a sub-ambient temperature (e.g., -20 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating: The sample is reheated to the final temperature at 10 °C/min. The data from the second heating scan is typically used for analysis.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).
Data Presentation
The following table presents hypothetical thermal analysis data for a long-chain aromatic ketone, which serves as an illustrative example for the type of data expected for this compound.
| Parameter | Technique | Value | Unit | Description |
| Melting Point (Tm) | DSC | ~ 80 - 90 | °C | Temperature at which the compound transitions from solid to liquid. |
| Enthalpy of Fusion (ΔHf) | DSC | ~ 150 - 180 | J/g | Heat absorbed during melting. |
| Onset of Decomposition (Tonset) | TGA | ~ 250 - 270 | °C | Temperature at which significant mass loss begins. |
| Peak Decomposition Temp (Tpeak) | TGA | ~ 300 - 320 | °C | Temperature of the maximum rate of decomposition. |
| Mass Loss (Step 1) | TGA | ~ 40 - 50 | % | Mass loss associated with the primary decomposition step. |
| Residual Mass @ 600°C | TGA | < 5 | % | Remaining mass at the end of the analysis. |
Visualizations
Experimental Workflow
Caption: Workflow for Thermal Analysis of this compound.
Hypothetical Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a free-radical mechanism involving homolytic cleavage of the C-C bonds. A plausible, simplified pathway is initiated by the cleavage of the bond between the carbonyl carbon and the adjacent methylene group in the octane chain, which is often the weakest bond.
Caption: Hypothetical Decomposition of this compound.
Conclusion
Unraveling the Photophysical Behavior of 1,8-Dibenzoyloctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Dibenzoyloctane, a symmetrical aromatic ketone, presents a compelling case study in molecular photophysics and photochemistry. While specific experimental data on its photophysical parameters are not extensively documented in publicly available literature, its structural characteristics—notably the presence of two benzoyl chromophores separated by a flexible octyl chain—allow for a detailed theoretical and predictive analysis of its behavior upon photoexcitation. This technical guide synthesizes fundamental principles of photophysics and extrapolates the expected properties of this compound, with a significant focus on the competitive Norrish Type II photoreaction, a pathway of considerable interest in organic synthesis and polymer science. This document provides a framework for the experimental characterization of this compound, outlining detailed protocols for key spectroscopic and photochemical investigations.
Introduction
Aromatic ketones are a cornerstone of organic photochemistry, exhibiting a rich variety of excited-state processes. This compound, with its two terminal benzoyl groups, is structurally predisposed to intramolecular interactions and photoreactions. The flexible eight-carbon chain allows the molecule to adopt conformations where the excited carbonyl group can interact with the γ-hydrogens on the alkyl chain, making the Norrish Type II reaction a highly probable deactivation pathway for the excited state. Understanding the interplay between intrinsic photophysical processes (absorption, fluorescence, phosphorescence) and this efficient photochemical channel is crucial for predicting its behavior in various applications, from photosensitization to material science.
Predicted Photophysical Properties
Based on the behavior of analogous alkanophenones, the anticipated photophysical properties of this compound are summarized below. These values are predictive and serve as a baseline for experimental verification.
| Photophysical Parameter | Predicted Value/Range | Solvent |
| Absorption Maximum (λmax) | ~245 nm (π→π), ~280 nm (π→π), ~330-340 nm (n→π) | Cyclohexane |
| Molar Absorptivity (ε) at λmax | ~20,000-25,000 M-1cm-1 (π→π), ~2,000-4,000 M-1cm-1 (n→π*) | Cyclohexane |
| Fluorescence Emission Maximum (λem) | Not expected to be significant | - |
| Fluorescence Quantum Yield (Φf) | < 0.01 | Cyclohexane |
| Phosphorescence Emission Maximum (λp) | ~420-450 nm | 77 K glass |
| Excited-State Lifetime (τ) | Nanoseconds to picoseconds (due to efficient photoreaction) | Cyclohexane |
The Dominant Photochemical Pathway: The Norrish Type II Reaction
The structure of this compound is highly conducive to the Norrish Type II reaction. Upon absorption of UV light, the carbonyl oxygen of one of the benzoyl groups is promoted to an excited state. Through intersystem crossing, the triplet state is efficiently populated. The excited triplet carbonyl can then abstract a hydrogen atom from the γ-carbon of the octane chain in an intramolecular process, forming a 1,4-biradical. This biradical can then undergo one of two pathways: cyclization to form a cyclobutanol derivative or, more commonly, cleavage to yield acetophenone and a terminal alkene.
The proposed mechanism for the Norrish Type II reaction in this compound is depicted below.
Experimental Protocols
To experimentally determine the photophysical and photochemical properties of this compound, the following methodologies are recommended.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption spectrum and molar absorptivity.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 x 10-3 M) in a non-polar solvent such as cyclohexane.
-
Prepare a series of dilutions from the stock solution (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M).
-
Record the absorption spectra of the solutions from 200 to 400 nm using a 1 cm path length quartz cuvette, with pure solvent as the reference.
-
Identify the absorption maxima (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax.
-
Steady-State Fluorescence and Phosphorescence Spectroscopy
-
Objective: To measure the emission spectra and quantum yields.
-
Instrumentation: A spectrofluorometer with a high-sensitivity detector.
-
Procedure (Fluorescence):
-
Prepare a dilute solution of this compound in cyclohexane with an absorbance of < 0.1 at the excitation wavelength.
-
Excite the sample at the n→π* absorption maximum (~330 nm).
-
Record the emission spectrum.
-
To determine the fluorescence quantum yield (Φf), use a well-characterized standard with a similar absorption and emission range (e.g., quinine sulfate in 0.1 M H2SO4) and calculate using the comparative method.
-
-
Procedure (Phosphorescence):
-
Prepare a solution in a solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran).
-
Place the sample in a dewar filled with liquid nitrogen (77 K).
-
Excite the sample and record the emission spectrum in phosphorescence mode (with a time delay after the excitation pulse).
-
Time-Resolved Spectroscopy
-
Objective: To determine the excited-state lifetime.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) or laser flash photolysis system.
-
Procedure:
-
Excite a deoxygenated solution of this compound with a pulsed laser source at a wavelength corresponding to its absorption band.
-
Monitor the decay of the emission (for fluorescence) or transient absorption (for the triplet state) over time.
-
Fit the decay curve to an exponential function to extract the lifetime (τ).
-
The general workflow for these experimental investigations is outlined below.
Conclusion
While direct experimental data for this compound remains to be extensively published, a strong predictive framework for its photophysical and photochemical behavior can be established based on its molecular structure and the well-understood chemistry of aromatic ketones. The dominant deactivation pathway for the excited state is anticipated to be the Norrish Type II reaction, leading to low fluorescence quantum yields and short excited-state lifetimes. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of this molecule, which will be invaluable for its potential application in organic synthesis, polymer chemistry, and as a model system for studying intramolecular photochemical reactions. The interplay between the two chromophores and the flexible alkyl linker makes this compound a subject of continued interest for fundamental and applied photochemistry.
The Enigmatic Role of 1,8-Dibenzoyloctane in Polymer Chemistry: A Frontier of Exploration
For Researchers, Scientists, and Drug Development Professionals
While the landscape of polymer chemistry is rich with a diverse array of monomers, initiators, and crosslinking agents, the specific potential of 1,8-Dibenzoyloctane remains a largely uncharted territory. Despite its intriguing structure—a long aliphatic chain flanked by two benzoyl groups—publicly available scientific literature and patent databases offer scant evidence of its direct application in polymerization processes. This technical guide aims to explore the theoretical potential of this compound based on the known reactivity of its constituent functional groups and draw parallels with well-established principles in polymer science.
Theoretical Applications in Polymer Chemistry
Given its molecular architecture, this compound presents two primary avenues for exploration in polymer chemistry: as a photoinitiator and as a monomer or crosslinking agent.
Potential as a Photoinitiator
The benzoyl groups in this compound are chromophores that can absorb ultraviolet (UV) light. This characteristic is the fundamental prerequisite for a photoinitiator. Upon UV irradiation, the carbonyl group can undergo a Norrish Type I cleavage, generating two free radicals that can initiate a polymerization chain reaction.
Hypothetical Mechanism of Photoinitiation:
Caption: Hypothetical photoinitiation mechanism of this compound.
The long octane chain could influence the mobility and reactivity of the generated radicals, potentially offering advantages in specific polymerization systems, such as reducing side reactions or controlling the initiation rate. However, without experimental data on its UV absorption spectrum and quantum yield, this remains speculative.
Potential as a Monomer or Crosslinking Agent
The carbonyl groups of the benzoyl moieties can also participate in condensation polymerization reactions. For instance, this compound could theoretically react with diols to form polyesters or with diamines to form polyamides. The long, flexible octane backbone would be incorporated into the polymer chain, likely imparting increased flexibility and a lower glass transition temperature to the resulting material.
Hypothetical Polycondensation with a Diol:
Caption: Hypothetical polycondensation of this compound with a diol.
If a polyfunctional alcohol or amine is used, this compound could act as a crosslinking agent, forming a three-dimensional polymer network. The length of the octane chain would influence the crosslink density and, consequently, the mechanical properties of the thermoset material.
The Path Forward: A Call for Experimental Investigation
The absence of empirical data on this compound in polymer chemistry underscores a significant knowledge gap. To unlock its potential, a systematic experimental investigation is required.
Proposed Experimental Workflow:
Caption: Proposed workflow for investigating this compound's polymer chemistry applications.
Conclusion
While this guide cannot provide established experimental protocols or quantitative data for the use of this compound in polymer chemistry due to a lack of available information, it highlights the compound's theoretical potential. Its unique structure suggests plausible applications as a photoinitiator, a linear monomer, or a crosslinking agent. The long aliphatic chain is a particularly interesting feature that could be exploited to tailor polymer properties. The scientific community is encouraged to undertake the necessary experimental work to explore and potentially validate the role of this enigmatic molecule in the advancement of polymer science. Such research could lead to the development of novel polymers with unique properties for a wide range of applications.
Purity Analysis of Commercially Available 1,8-Dibenzoyloctane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercially available 1,8-Dibenzoyloctane. Given the importance of compound purity in research and drug development, this document outlines potential impurities, detailed experimental protocols for their identification and quantification, and a logical workflow for a complete purity analysis.
Introduction to this compound and Potential Impurities
This compound is a symmetrical aromatic ketone. Its synthesis most commonly proceeds via a Friedel-Crafts acylation of a C8 hydrocarbon backbone with benzoyl chloride or a related benzoylating agent, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The nature of this synthesis route can lead to several process-related impurities.
Table 1: Potential Impurities in Commercial this compound
| Impurity Class | Specific Examples | Potential Origin |
| Starting Materials | Octane, Benzoyl Chloride, Benzoic Acid | Incomplete reaction or excess reagents. |
| Byproducts | Mono-benzoyloctane, Isomers of dibenzoyloctane (e.g., 1,7-dibenzoyloctane) | Incomplete reaction or side reactions. |
| Catalyst Residues | Aluminum salts | Incomplete quenching and work-up of the reaction. |
| Solvent Residues | Dichloromethane, Carbon disulfide, Nitrobenzene | Solvents used in the Friedel-Crafts acylation and purification steps. |
Analytical Workflow for Purity Determination
A multi-step analytical approach is recommended to ensure a thorough assessment of this compound purity. This workflow combines chromatographic separation with spectroscopic identification and quantification.
Experimental Protocols
The following are detailed, recommended starting protocols for the key analytical techniques. Method optimization may be required based on the specific instrumentation and the impurity profile of the sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the quantification of organic impurities. A reverse-phase method is proposed due to the non-polar nature of this compound.
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation of non-polar aromatic compounds. |
| Mobile Phase | A: Water; B: Acetonitrile | A common and effective solvent system for reverse-phase chromatography. |
| Gradient | 70% B to 100% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | The benzoyl groups provide strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | 1 mg/mL in Acetonitrile | Ensures complete dissolution of the analyte. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain byproducts.
Table 3: Proposed GC-MS Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, low-bleed column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min | A temperature program designed to separate compounds with a range of boiling points. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Mass Range | 50 - 500 amu | Covers the expected mass range of the analyte and potential impurities. |
| Sample Preparation | 1 mg/mL in Dichloromethane | A volatile solvent suitable for GC injection. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the main component and to identify and quantify impurities without the need for reference standards (qNMR).
Table 4: Proposed ¹H NMR and ¹³C NMR Parameters
| Parameter | Recommended Condition | Purpose |
| Solvent | Chloroform-d (CDCl₃) | A common solvent that readily dissolves this compound. |
| ¹H Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion. |
| ¹³C Frequency | ≥ 100 MHz | Adequate for resolving carbon signals. |
| Internal Standard | Tetramethylsilane (TMS) | Reference for chemical shifts (0 ppm). |
| Quantitative NMR | Use of a certified internal standard (e.g., maleic acid) | For accurate quantification of the main component and impurities. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used for the identification of functional groups present in the molecule, serving as a confirmation of the chemical identity of this compound.
Table 5: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3060 | C-H Stretch | Aromatic |
| ~2930, ~2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1685 | C=O Stretch | Aromatic Ketone |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
Logical Relationships in Purity Assessment
The interplay between the different analytical techniques is crucial for a comprehensive purity assessment. The following diagram illustrates the logical flow from impurity identification to final purity statement.
Conclusion
The purity of commercially available this compound should be rigorously assessed using a combination of chromatographic and spectroscopic techniques. The proposed analytical workflow and experimental protocols provide a solid foundation for researchers, scientists, and drug development professionals to establish a robust quality control process. By identifying and quantifying potential impurities, the reliability and reproducibility of experimental results can be significantly enhanced.
Methodological & Application
Application Notes and Protocols: 1,8-Dibenzoyloctane as a Photoinitiator for Free-Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,8-dibenzoyloctane as a photoinitiator for free-radical polymerization. This document includes its mechanism of action, key advantages, detailed experimental protocols, and expected outcomes.
Introduction
This compound is a long-chain aromatic ketone that can function as a photoinitiator for free-radical polymerization. Upon absorption of ultraviolet (UV) light, it can generate free radicals that initiate the polymerization of various monomers, such as acrylates and methacrylates. Its long aliphatic chain can offer unique properties to the resulting polymer, such as increased flexibility and compatibility with hydrophobic formulations. While specific quantitative data for this compound is not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles of benzophenone and other aliphatic ketone photochemistry.
Mechanism of Action
Similar to other benzophenone derivatives, this compound is expected to primarily function as a Type II photoinitiator. The initiation process involves the following steps:
-
Photoexcitation: Upon absorption of UV radiation, the benzoyl chromophore in this compound is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The triplet state of this compound is a highly reactive diradical. In the presence of a hydrogen donor (co-initiator), such as an amine or a thiol, it will abstract a hydrogen atom to form a ketyl radical and a co-initiator radical.
-
Initiation: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of the monomer.
In some cases, depending on the specific molecular environment and the absence of an efficient hydrogen donor, a Norrish Type I cleavage might occur, leading to the formation of two initial radicals directly from the excited photoinitiator. However, for benzophenone derivatives, the Type II mechanism is generally predominant.
Signaling Pathway Diagram
Application Notes and Protocols for Photopolymerization of Acrylates using 1,8-Dibenzoyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopolymerization is a cornerstone of modern materials science, enabling the rapid, solvent-free curing of liquid resins into solid polymers upon exposure to light. This technology is pivotal in diverse fields, including the fabrication of medical devices, dental restoratives, and advanced drug delivery systems. Acrylate-based resins are frequently employed due to their high reactivity and the versatility of the resulting polymers.
The initiation of this process relies on photoinitiators, molecules that absorb light and generate reactive species, typically free radicals, to trigger polymerization. 1,8-Dibenzoyloctane, a diketone, belongs to the benzophenone family of Type II photoinitiators. Type II initiators operate via a hydrogen abstraction mechanism, where the photoinitiator, upon excitation by UV light, abstracts a hydrogen atom from a co-initiator, usually a tertiary amine, to generate the initiating radicals. This two-component system is highly efficient and offers excellent control over the curing process.
These application notes provide a comprehensive overview and detailed protocols for the photopolymerization of acrylate monomers using the this compound/amine photoinitiator system.
Mechanism of Initiation
The photopolymerization process initiated by this compound, a benzophenone derivative, in the presence of a co-initiator (e.g., a tertiary amine) proceeds through a series of well-defined steps. This is classified as a Type II photoinitiation mechanism.[1]
-
Photoexcitation: Upon absorption of UV radiation (typically in the 300-400 nm range), the this compound molecule is promoted from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable, longer-lived triplet state.[1]
-
Hydrogen Abstraction: The excited triplet state of the this compound is a potent hydrogen abstractor. It reacts with the co-initiator (e.g., triethanolamine or N-methyldiethanolamine), which serves as a hydrogen donor. This results in the formation of a ketyl radical from the photoinitiator and an amine alkyl radical from the co-initiator.
-
Initiation: The amine alkyl radical is the primary species that initiates the free-radical polymerization of the acrylate monomers. The ketyl radical is less reactive and typically does not initiate polymerization but may participate in termination reactions.[1]
-
Propagation and Termination: The newly formed radical attacks the double bond of an acrylate monomer, creating a new radical center. This process propagates, rapidly forming a polymer chain. The polymerization terminates when two growing polymer chains combine or through other termination pathways.
Figure 1. Mechanism of Type II photopolymerization with this compound.
Quantitative Data Presentation
The efficiency of photopolymerization is influenced by several factors, including the type and concentration of the co-initiator and the solvent used. The following tables summarize representative data on monomer conversion for acrylate systems initiated by a benzophenone derivative, illustrating these effects.
Table 1: Effect of Co-initiator Type on Monomer Conversion
| Co-initiator | Monomer | Solvent | Conversion (%) |
| Triethylamine (TEA) | p-benzophenoneoxycarbonylphenyl acrylate | DMSO | 21.32[2][3] |
| N-methyldiethanolamine (MDEA) | p-benzophenoneoxycarbonylphenyl acrylate | DMSO | 18.55[2][3] |
| 4,N,N-trimethylaniline | p-benzophenoneoxycarbonylphenyl acrylate | DMSO | 15.48[2][3] |
Table 2: Effect of Solvent on Monomer Conversion with Triethylamine (TEA) as Co-initiator
| Solvent | Monomer | Conversion (%) |
| Dimethyl sulfoxide (DMSO) | p-benzophenoneoxycarbonylphenyl acrylate | 22.54[2][3] |
| Ethyl acetate (EtOAc) | p-benzophenoneoxycarbonylphenyl acrylate | 15.61[2][3] |
| Acetone | p-benzophenoneoxycarbonylphenyl acrylate | 12.38[2][3] |
Table 3: Effect of Co-initiator (Triethylamine) Concentration on Monomer Conversion
| Co-initiator Concentration (M) | Monomer | Solvent | Conversion (%) |
| 2.7 x 10⁻³ | p-benzophenoneoxycarbonylphenyl acrylate | DMSO | ~5[2][3] |
| 5.4 x 10⁻³ | p-benzophenoneoxycarbonylphenyl acrylate | DMSO | ~10[2][3] |
| 8.1 x 10⁻³ | p-benzophenoneoxycarbonylphenyl acrylate | DMSO | ~18[2][3] |
| 10.8 x 10⁻³ | p-benzophenoneoxycarbonylphenyl acrylate | DMSO | ~25[2][3] |
| 13.5 x 10⁻² | p-benzophenoneoxycarbonylphenyl acrylate | DMSO | 31.27[2][3] |
Note: The data presented is based on a self-initiating acrylate monomer containing a benzophenone moiety.[2][3] While not specific to this compound, it provides a strong indication of the expected trends.
Experimental Protocols
The following are detailed protocols for the photopolymerization of common acrylate monomers using a this compound/amine photoinitiator system.
Protocol 1: Bulk Photopolymerization of Trimethylolpropane Triacrylate (TMPTA)
Objective: To perform the bulk photopolymerization of a trifunctional acrylate monomer.
Materials:
-
Trimethylolpropane triacrylate (TMPTA)
-
This compound (Photoinitiator)
-
Triethanolamine (TEOA) (Co-initiator)
-
Glass microscope slides
-
Spacers (e.g., 50 µm thick)
-
UV curing system (e.g., mercury lamp with an output of 320-390 nm)
Procedure:
-
Formulation Preparation:
-
In a small, amber glass vial, prepare the photopolymerizable formulation. A typical formulation consists of:
-
This compound: 2% by weight
-
Triethanolamine (TEOA): 4% by weight[4]
-
Trimethylolpropane triacrylate (TMPTA): 94% by weight
-
-
Ensure thorough mixing of the components until a homogeneous solution is obtained. It is advisable to use a vortex mixer or sonicator for this purpose. Protect the formulation from ambient light.
-
-
Sample Preparation:
-
Place two spacers on a clean glass microscope slide.
-
Apply a small drop of the formulation onto the slide between the spacers.
-
Carefully place a second glass slide on top, pressing gently to create a thin film of uniform thickness defined by the spacers.
-
-
UV Curing:
-
Place the prepared sample under the UV lamp.
-
Irradiate the sample for a specified duration (e.g., 60 seconds). The exact time may need to be optimized based on the lamp intensity and the desired degree of conversion.
-
-
Post-Curing and Analysis:
Protocol 2: Monitoring Polymerization Kinetics with Photo-DSC
Objective: To quantitatively analyze the photopolymerization kinetics, including the rate of polymerization and final conversion, using Photo-Differential Scanning Calorimetry (Photo-DSC).
Materials:
-
Acrylate monomer (e.g., 1,6-Hexanediol diacrylate, HDDA)
-
This compound
-
N-methyldiethanolamine (MDEA)
-
Photo-DSC instrument equipped with a UV light source
-
Aluminum DSC pans
Procedure:
-
Formulation Preparation:
-
Prepare a formulation as described in Protocol 1, for example:
-
This compound: 2% by weight
-
N-methyldiethanolamine (MDEA): 3% by weight
-
1,6-Hexanediol diacrylate (HDDA): 95% by weight
-
-
-
Photo-DSC Analysis:
-
Accurately weigh a small amount of the liquid formulation (typically 1-2 mg) into an open aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the Photo-DSC cell.
-
Equilibrate the cell at the desired isothermal temperature (e.g., 30°C).
-
Once the baseline is stable, expose the sample to UV light of a specific intensity (e.g., 20 mW/cm²) for a set duration.
-
The instrument will record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.
-
-
Data Analysis:
-
The rate of polymerization is proportional to the heat flow (dH/dt).
-
The total heat evolved (ΔH) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (α) at any time (t) can be calculated as α = ΔHt / ΔHtotal, where ΔHt is the heat evolved up to time t, and ΔHtotal is the theoretical heat of polymerization for the complete conversion of the acrylate double bonds (for acrylates, this is approximately 86 kJ/mol).[4]
-
Figure 2. General experimental workflow for photopolymerization.
Safety Precautions
-
Acrylate monomers can be skin and respiratory irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding and wear UV-blocking safety glasses when operating the UV curing system.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Formulation of UV-Curable Resins with 1,8-Dibenzoyloctane
Introduction to 1,8-Dibenzoyloctane as a Photoinitiator
This compound is a diketone that can potentially function as a Norrish Type II photoinitiator for UV-curable resins. Like other Type II photoinitiators, it is expected to initiate free-radical polymerization through a hydrogen abstraction mechanism upon exposure to UV radiation. This process requires the presence of a co-initiator or synergist, typically a tertiary amine, to generate the initiating radicals.
The long aliphatic chain in this compound may offer advantages such as improved compatibility with certain resin systems and potentially lower migration from the cured polymer network compared to smaller photoinitiator molecules.
Mechanism of Action (Hypothesized):
Caption: Hypothesized initiation pathway for this compound.
Recommended Starting Formulations
The following tables provide starting point formulations for a clear UV-curable coating. Concentrations should be optimized based on experimental results.
Table 1: Formulation Components
| Component Category | Component Example | Function | Typical Concentration (% w/w) |
| Photoinitiator | This compound | UV-light absorption and initiation | 1.0 - 5.0 |
| Co-initiator/Synergist | Ethyl-4-(dimethylamino)benzoate (EDB) | Hydrogen donor | 1.0 - 5.0 |
| Oligomer | Bisphenol A Epoxy Diacrylate | Provides core properties (hardness, chemical resistance) | 40.0 - 60.0 |
| Monomer (Reactive Diluent) | Tripropyleneglycol Diacrylate (TPGDA) | Viscosity reduction, crosslinking | 20.0 - 40.0 |
| Monomer (Reactive Diluent) | Isobornyl Acrylate (IBOA) | Improves adhesion and flexibility | 10.0 - 20.0 |
| Additive | Leveling Agent (e.g., BYK-333) | Improves surface finish | 0.1 - 1.0 |
Experimental Protocols
Preparation of UV-Curable Resin Formulation
This protocol describes the preparation of a 100g batch of a clear UV-curable formulation.
Caption: Workflow for preparing the UV-curable formulation.
Procedure:
-
Weighing: Accurately weigh the oligomers and monomeric reactive diluents into a light-blocking beaker.
-
Initial Mixing: Mix the components using a mechanical stirrer at approximately 500 rpm until a homogeneous mixture is obtained.
-
Photoinitiator Addition: In a darkened environment (or under yellow light), add the specified amounts of this compound and the amine synergist to the mixture.
-
Dissolution: Continue mixing until the photoinitiator and synergist are completely dissolved. Gentle heating (up to 40°C) may be applied to facilitate dissolution, but care must be taken to avoid premature polymerization.
-
Additive Incorporation: Add the leveling agent and any other additives to the formulation.
-
Final Mixing: Mix for an additional 10 minutes to ensure all components are evenly distributed.
-
Degassing: Place the formulation in a vacuum chamber to remove any entrapped air bubbles.
Application and Curing
Procedure:
-
Substrate Preparation: Ensure the substrate (e.g., glass, metal, or plastic) is clean, dry, and free of any contaminants.
-
Application: Apply the formulated resin to the substrate using a film applicator or spin coater to achieve a consistent film thickness (e.g., 50 µm).
-
UV Curing: Expose the coated substrate to a UV light source. A medium-pressure mercury lamp or a UV-LED lamp with an appropriate wavelength output should be used.
-
Curing Conditions: The required UV dose will depend on the photoinitiator concentration, film thickness, and the specific resin system. Start with a UV dose of 500 mJ/cm² and adjust as needed.
Performance Evaluation
The following are standard test methods to evaluate the performance of the cured coating.
Table 2: Performance Evaluation Protocols
| Property | Test Method | Description |
| Cure Speed | Thumb Twist or Solvent Rub Test | Assess the surface cure immediately after UV exposure. For the solvent rub test, use a cloth soaked in methyl ethyl ketone (MEK) and count the number of double rubs until the coating is marred. |
| Hardness | Pencil Hardness (ASTM D3363) | Determine the hardness of the cured film by the ability to resist scratching from pencils of known hardness. |
| Adhesion | Cross-Hatch Adhesion (ASTM D3359) | A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The amount of coating removed is rated. |
| Solvent Resistance | MEK Rub Test (ASTM D5402) | Measure the resistance of the cured film to a solvent by rubbing with a MEK-soaked cloth. |
| Gel Content | Soxhlet Extraction (ASTM D2765) | Determine the percentage of crosslinked polymer by extracting the soluble portion with a suitable solvent. |
Expected Performance and Troubleshooting
The performance of a UV-curable resin formulated with this compound will depend on the complete formulation and curing conditions. The following table provides a hypothetical set of results for a well-optimized system.
Table 3: Representative Performance Data
| Property | Expected Result | Potential Issues | Troubleshooting |
| Cure Speed | Tack-free after 1000 mJ/cm² | Tacky surface | Increase photoinitiator/synergist concentration, check UV lamp output, cure in an inert atmosphere (nitrogen) to reduce oxygen inhibition. |
| Pencil Hardness | H - 2H | Soft coating | Increase oligomer content, use a more highly functionalized monomer, ensure complete cure. |
| Adhesion | > 95% (4B-5B) | Poor adhesion | Ensure proper substrate cleaning, consider adding an adhesion promoter, optimize monomer selection (e.g., IBOA). |
| Solvent Resistance | > 100 MEK double rubs | Poor solvent resistance | Increase crosslink density by using higher functionality monomers/oligomers, increase UV dose. |
| Yellowing | Minimal | Yellowing of the coating | Type II photoinitiators can sometimes cause yellowing. Evaluate after curing and upon aging. Consider using a combination with a Type I photoinitiator. |
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid direct skin and eye contact with all chemicals.
-
UV radiation is harmful. Ensure proper shielding is in place when operating UV curing equipment.
-
Consult the Safety Data Sheet (SDS) for each component before use.
Application of 1,8-Dibenzoyloctane in Dental Composite Materials: A Hypothetical Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a hypothetical application for 1,8-Dibenzoyloctane as a novel photoinitiator for dental composite materials. While not a commonly documented photoinitiator in dental research, its structure as an aromatic diketone suggests potential for free-radical polymerization upon exposure to specific wavelengths of light. This application note provides a theoretical framework, detailed experimental protocols for evaluation, and potential benefits and challenges associated with its use. The information presented is intended to guide researchers in exploring the viability of this compound as an alternative to conventional photoinitiators like camphorquinone (CQ).
Introduction
The continuous development of dental restorative materials necessitates the exploration of novel components to enhance their physical, mechanical, and aesthetic properties. Photoinitiators are critical constituents of light-cured dental composites, as they absorb light energy and initiate the polymerization of the resin matrix. The most widely used photoinitiator, camphorquinone, has known drawbacks, including its yellow color, which can affect the aesthetics of the final restoration, and the need for a co-initiator.
This compound, a diketone with two benzoyl groups separated by an octyl chain, presents an intriguing candidate for a Norrish Type I or Type II photoinitiator. Its potential advantages could include improved color stability and efficiency in initiating polymerization. This document provides a detailed guide for investigating the application of this compound in experimental dental composite formulations.
Hypothetical Mechanism of Action
This compound possesses two carbonyl groups, which are the primary chromophores responsible for absorbing light. Upon irradiation with a suitable wavelength of light (likely in the UV-A or near-visible spectrum), the benzoyl moieties can be excited to a triplet state. The subsequent reaction can proceed via two primary pathways:
-
Norrish Type I (α-cleavage): The excited molecule undergoes cleavage at the bond between the carbonyl group and the adjacent carbon atom, generating two free radicals. These radicals can then initiate the polymerization of methacrylate monomers in the resin matrix.
-
Norrish Type II (Hydrogen Abstraction): If a suitable hydrogen donor is present (such as an amine co-initiator), the excited diketone can abstract a hydrogen atom, generating a ketyl radical and an amine-derived radical. The amine-derived radical is typically the primary initiator of the polymerization process.
The long aliphatic chain in this compound may influence its solubility in the resin matrix and the mobility of the resulting radicals, potentially impacting the polymerization kinetics and the final network structure.
Experimental Protocols
Preparation of Experimental Dental Composite
This protocol describes the formulation of a dental composite incorporating this compound.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Silanized barium glass fillers (or other suitable filler)
-
This compound
-
N,N-dimethyl-p-toluidine (DMPT) or other amine co-initiator (for Type II investigation)
-
Mixing spatula and dish
-
Light-proof syringes for storage
Procedure:
-
Prepare the resin matrix by mixing Bis-GMA and TEGDMA in a 70:30 weight ratio in a light-protected container.
-
Dissolve the desired concentration of this compound (e.g., 0.2, 0.5, 1.0 mol%) into the resin matrix. If investigating a Type II system, add a corresponding molar concentration of the co-initiator.
-
Gradually incorporate the silanized filler particles into the resin matrix, mixing thoroughly until a homogenous paste is achieved. A typical filler loading is 70-80% by weight.
-
Store the prepared composite paste in light-proof syringes to prevent premature polymerization.
Characterization of Curing Performance
A. Depth of Cure (ISO 4049):
-
Pack the uncured composite into a cylindrical mold (4 mm diameter, 6 mm height).
-
Irradiate the top surface with a dental curing light for the recommended time (e.g., 20 seconds).
-
After 5 minutes, remove the specimen from the mold.
-
Scrape away the uncured material from the bottom of the cylinder with a plastic spatula.
-
Measure the height of the cured portion with a digital caliper. The depth of cure is half of this measured height.
B. Degree of Conversion (FTIR Spectroscopy):
-
Record the Fourier Transform Infrared (FTIR) spectrum of the uncured composite paste between two transparent films.
-
Light-cure the sample for the specified time.
-
Immediately record the FTIR spectrum of the cured sample.
-
Calculate the degree of conversion (DC%) by monitoring the change in the peak height of the aliphatic C=C absorption band (at approximately 1638 cm⁻¹) relative to an internal standard peak, such as the aromatic C=C absorption band (at approximately 1608 cm⁻¹). DC (%) = [1 - (R_cured / R_uncured)] x 100 Where R = (peak height at 1638 cm⁻¹) / (peak height at 1608 cm⁻¹)
Evaluation of Mechanical Properties
A. Flexural Strength and Modulus (ISO 4049):
-
Prepare bar-shaped specimens (2 mm x 2 mm x 25 mm) by curing the composite in a suitable mold.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min.
-
Calculate the flexural strength (FS) and flexural modulus (FM) using the standard formulas.
B. Vickers Hardness:
-
Prepare disc-shaped specimens (10 mm diameter, 2 mm thickness) and light-cure from both sides.
-
Polish the surface of the specimens.
-
Measure the Vickers hardness number (VHN) using a microhardness tester with a load of 300g for 15 seconds.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental evaluation of dental composites containing this compound compared to a control formulation with a conventional photoinitiator system (e.g., CQ/amine).
Table 1: Curing Performance of Experimental Composites
| Photoinitiator System | Concentration (mol%) | Depth of Cure (mm) | Degree of Conversion (%) |
| CQ/Amine (Control) | 0.5 / 0.5 | 2.1 ± 0.2 | 65 ± 3 |
| This compound | 0.5 | Data to be filled | Data to be filled |
| This compound | 1.0 | Data to be filled | Data to be filled |
| This compound/Amine | 0.5 / 0.5 | Data to be filled | Data to be filled |
Table 2: Mechanical Properties of Experimental Composites
| Photoinitiator System | Concentration (mol%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Vickers Hardness (VHN) |
| CQ/Amine (Control) | 0.5 / 0.5 | 120 ± 10 | 8.0 ± 0.5 | 60 ± 5 |
| This compound | 0.5 | Data to be filled | Data to be filled | Data to be filled |
| This compound | 1.0 | Data to be filled | Data to be filled | Data to be filled |
| This compound/Amine | 0.5 / 0.5 | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Application Note: The Hypothesized Role of the Octane Chain in 1,8-Dibenzoyloctane on Polymer Properties
For: Researchers, scientists, and drug development professionals.
Introduction
1,8-Dibenzoyloctane is a molecule characterized by a central, flexible eight-carbon aliphatic chain (an octane moiety) terminated by two rigid benzoyl groups. While its direct application in polymer synthesis is not extensively documented in scientific literature, its structure serves as an excellent theoretical model to explore the impact of incorporating long, flexible aliphatic segments into polymer backbones. The strategic introduction of such chains can profoundly modify the thermal, mechanical, and solubility characteristics of polymeric materials.
This application note details the hypothesized effects of an octane chain on polymer properties, drawing from foundational principles of polymer science. The central hypothesis posits that the octane moiety would function as an "internal plasticizer," increasing the free volume and segmental mobility of polymer chains. This document provides a theoretical framework, summarized data tables, and generalized experimental protocols to guide researchers in investigating these effects.
Hypothesized Effects of the Octane Chain on Polymer Properties
The integration of a flexible C8 aliphatic chain is predicted to induce several key changes in the bulk properties of a polymer.
Thermal Properties
A primary effect of the octane chain would be the reduction of the polymer's glass transition temperature (T_g) and melting temperature (T_m). The inherent flexibility of the -(CH₂)₈- chain enhances the mobility of the entire polymer backbone. This increased movement lowers the energy required for the polymer to transition from a rigid, glassy state to a more pliable, rubbery state. For semi-crystalline polymers, the aliphatic segment can disrupt the orderly packing of polymer chains, thereby lowering the melting point.
Table 1: Hypothesized Impact of Aliphatic Chain Length on the Thermal Properties of a Rigid Polymer
| Polymer Backbone Feature | Aliphatic Chain Length | Hypothesized T_g (°C) | Hypothesized T_m (°C) | Rationale |
| Fully Aromatic (No Chain) | 0 | > 200 | > 300 | Highly rigid backbone with strong intermolecular forces. |
| Butane (C4) Moiety | 4 | 150 - 180 | 250 - 280 | Introduction of some segmental motion. |
| Octane (C8) Moiety | 8 | 100 - 130 | 200 - 240 | Significant increase in flexibility and free volume. |
| Dodecane (C12) Moiety | 12 | 80 - 110 | 180 - 220 | Further enhancement of chain mobility. |
Mechanical Properties
The increased chain mobility imparted by the octane segment is expected to result in a softer, more flexible material. Consequently, properties like tensile strength and Young's modulus would likely decrease, while the elongation at break would increase, signifying a transition to a more ductile material.
Table 2: Predicted Changes in Mechanical Properties
| Property | Expected Change | Rationale |
| Tensile Strength | Decrease | Reduced intermolecular attractive forces due to the spacing of rigid groups. |
| Young's Modulus | Decrease | Higher chain flexibility allows for greater deformation under lower stress. |
| Elongation at Break | Increase | Enhanced chain mobility permits the material to stretch significantly more before fracturing. |
| Hardness | Decrease | The material is expected to become softer and more pliable. |
Solubility
The non-polar, hydrocarbon nature of the octane chain is anticipated to improve the polymer's solubility in common organic solvents. This effect would be particularly pronounced in polymers with otherwise rigid, aromatic backbones, which are often challenging to dissolve. The aliphatic chain can disrupt the efficient π-π stacking of aromatic rings, enabling solvent molecules to more easily solvate the polymer chains.
Crystallinity
The influence of the octane chain on a polymer's crystallinity is multifaceted. In a predominantly rigid polymer, the flexible octane segment would likely act as a defect, disrupting the regular packing required for crystal formation and thus lowering the overall degree of crystallinity. Conversely, in a more flexible polymer matrix, these long aliphatic chains could themselves organize and crystallize in a manner analogous to polyethylene, potentially creating distinct crystalline domains.
Potential Applications
Polymers engineered to include long aliphatic chains could be advantageous for several applications:
-
Toughened High-Performance Plastics: Incorporating flexible segments can improve the impact resistance of inherently brittle polymers, such as certain aromatic polyamides or polyimides.
-
Flexible Films and Coatings: Enhanced flexibility and solubility are desirable for manufacturing thin, conformable films and spray-on coatings.
-
Improved Melt Processability: A lower T_g and T_m can facilitate easier and more energy-efficient melt processing at reduced temperatures, minimizing the risk of thermal degradation.
-
Biomaterials and Drug Delivery: In the biomedical field, tailoring the flexibility and degradation profile of polymers is crucial for applications like controlled-release drug matrices and scaffolds for tissue engineering.
Generalized Experimental Protocols
The following protocols provide a general framework for synthesizing and characterizing a hypothetical polymer that incorporates a long-chain aliphatic moiety derived from a this compound precursor.
Protocol: Synthesis of a Polyester via Polycondensation
Objective: To synthesize a polyester featuring an octane moiety within its backbone.
Materials:
-
Diacid monomer with an octane chain (e.g., 1,8-bis(4-carboxyphenyl)octane)
-
Diol monomer (e.g., ethylene glycol, 1,4-butanediol)
-
Catalyst (e.g., antimony trioxide, p-toluenesulfonic acid)
-
High-boiling point solvent (optional, for solution polymerization, e.g., diphenyl ether)
-
Methanol (for precipitation)
-
Inert gas (Nitrogen or Argon)
-
Glassware: Reaction flask, mechanical stirrer, condenser, nitrogen inlet.
Procedure:
-
Charge the reaction flask with equimolar amounts of the diacid and diol monomers.
-
Add the catalyst (typically 0.05-0.1 mol% relative to the diacid).
-
Purge the system with an inert gas and begin heating with stirring.
-
For melt polymerization, heat the mixture above the melting points of the monomers and the resulting polymer (e.g., 180-240°C).
-
The water byproduct from the esterification reaction is removed by distillation, often under a slow stream of inert gas, to drive the reaction to completion.
-
To achieve high molecular weight, a vacuum may be applied in the later stages of the reaction.
-
Monitor the reaction progress by measuring the viscosity of the melt or the amount of distillate collected.
-
Once the target viscosity is reached, cool the reactor and extrude the polymer.
-
For purification, the polymer can be dissolved in a suitable solvent and precipitated into a non-solvent like methanol.
-
Filter the purified polymer and dry it thoroughly in a vacuum oven.
Protocol: Characterization of Thermal Properties via Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition (T_g) and melting (T_m) temperatures of the synthesized polymer.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle to remove the sample's prior thermal history:
-
First Heat: Ramp the temperature from ambient to a temperature above the expected melting point (e.g., 250°C) at a rate of 10°C/min.
-
Cool: Cool the sample to a temperature below the expected T_g (e.g., -50°C) at a controlled rate of 10°C/min.
-
Second Heat: Ramp the temperature again to 250°C at 10°C/min.
-
-
Analyze the data from the second heating scan. The T_g is identified as the midpoint of the step-like transition in the heat flow curve. The T_m is identified as the peak maximum of the endothermic melting event.
Protocol: Characterization of Mechanical Properties via Tensile Testing
Objective: To measure the tensile strength, Young's modulus, and elongation at break.
Apparatus: A universal testing machine equipped with appropriate grips and a load cell.
Procedure:
-
Prepare standard-sized test specimens (e.g., "dog-bone" shape) by melt pressing or solution casting the polymer.
-
Measure the precise cross-sectional area of the gauge section of each specimen.
-
Secure a specimen in the grips of the testing machine.
-
Apply a tensile load by moving the crosshead at a constant speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
From the resulting stress-strain curve, calculate:
-
Young's Modulus: The slope of the initial linear portion of the curve.
-
Tensile Strength: The maximum stress the specimen withstood.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Visualizations
Caption: Impact of Octane Chain on Polymer Backbone Flexibility.
Caption: Workflow for Polymer Synthesis and Characterization.
Application Notes and Protocols for Curing Kinetics of Monomers Initiated by 1,8-Dibenzoyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopolymerization is a cornerstone of modern material science, enabling the rapid, on-demand curing of liquid monomers and oligomers into solid polymers. This process is pivotal in diverse fields, from additive manufacturing and coatings to the fabrication of biomedical devices and drug delivery systems. The efficiency and kinetics of photopolymerization are critically dependent on the photoinitiator, a compound that absorbs light and generates reactive species to initiate polymerization.
This document provides a comprehensive guide to characterizing the curing kinetics of monomers initiated by 1,8-Dibenzoyloctane, a molecule with potential as a novel photoinitiator. Due to the limited availability of published data on this specific compound, this guide will serve as a foundational protocol for evaluating its efficacy and understanding its kinetic profile. The methodologies outlined are broadly applicable for the characterization of other new or untested photoinitiators.
Based on its chemical structure, featuring two benzoyl groups separated by an octane chain, this compound is hypothesized to function as a Norrish Type I or Type II photoinitiator.[1][2][3] Upon absorption of UV light, it may undergo intramolecular cleavage to form free radicals (Type I) or interact with a co-initiator to generate radicals (Type II).[1][2][3] The experimental protocols detailed below are designed to elucidate this mechanism and quantify its performance.
I. Characterization of Photoinitiator and Formulation
A crucial first step is to determine the photochemical properties of this compound to ensure efficient light absorption by the curing system.
Experimental Protocol: UV-Vis Spectroscopy
-
Objective: To determine the absorption spectrum of this compound and identify its wavelength of maximum absorption (λmax).
-
Materials:
-
This compound
-
Spectrophotometric grade solvent (e.g., acetonitrile, methanol)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 0.1% w/v.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 0.01%, 0.005%, 0.001% w/v).
-
Record the UV-Vis absorption spectrum for each concentration from 200 to 500 nm, using the pure solvent as a blank.
-
Identify the λmax and determine the molar extinction coefficient (ε) using the Beer-Lambert law.
-
II. Curing Kinetics Analysis by Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for studying the kinetics of photopolymerization by measuring the heat released during the reaction.[4][5][6][7]
Experimental Protocol: Isothermal Photo-DSC
-
Objective: To quantify the curing kinetics, including the rate of polymerization and total conversion, of a monomer formulation containing this compound.
-
Materials and Equipment:
-
Photo-DSC instrument equipped with a UV light source (e.g., mercury vapor lamp with filters or LED)
-
Monomer (e.g., 1,6-Hexanediol diacrylate, HDDA)
-
This compound
-
Co-initiator (if required, e.g., an amine for Type II mechanism)
-
Aluminum DSC pans
-
Nitrogen purge gas
-
-
Procedure:
-
Formulation Preparation: Prepare a series of formulations with varying concentrations of this compound (e.g., 0.5, 1.0, 2.0 mol%) in the chosen monomer. If a Type II mechanism is suspected, also prepare formulations with a co-initiator.
-
Sample Preparation: Accurately weigh 1-3 mg of the formulation into an open aluminum DSC pan.
-
Instrument Setup:
-
Set the DSC to an isothermal temperature (e.g., 25°C or 30°C).
-
Use a nitrogen purge (e.g., 50 mL/min) to create an inert atmosphere.
-
Select the light intensity for the UV source (e.g., 10, 20, 50 mW/cm²). The light source's emission spectrum should overlap with the λmax of the photoinitiator.[1]
-
-
Measurement:
-
Place the sample in the DSC cell and allow it to equilibrate thermally.
-
Record the baseline heat flow for a short period (e.g., 1-2 minutes).
-
Expose the sample to UV light for a set duration (e.g., 5 minutes) and record the exothermic heat flow.
-
Turn off the light and continue recording until the heat flow returns to the baseline.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_t).
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).
-
The degree of conversion (α) at any time 't' can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the theoretical heat of polymerization for the monomer (ΔH_theory).
-
-
Data Presentation
The quantitative data obtained from Photo-DSC experiments should be summarized for clear comparison.
Table 1: Curing Kinetics Parameters for Monomer Formulations with this compound
| Formulation ID | Initiator Conc. (mol%) | Light Intensity (mW/cm²) | Time to Peak (s) | Peak Heat Flow (W/g) | Total Conversion (%) |
| F1 | 0.5 | 10 | |||
| F2 | 1.0 | 10 | |||
| F3 | 2.0 | 10 | |||
| F4 | 1.0 | 20 | |||
| F5 | 1.0 | 50 |
Note: The table should be populated with experimentally determined values.
Visualizations
Hypothesized Photoinitiation Mechanism
The following diagram illustrates a potential Norrish Type I cleavage mechanism for this compound.
Caption: Hypothesized Norrish Type I photoinitiation pathway.
Experimental Workflow
The logical flow of the experimental characterization is depicted below.
References
- 1. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 2. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 3. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photo-DSC method for liquid samples used in vat photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocols for Determining the Photoinitiation Efficiency of 1,8-Dibenzoyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dibenzoyloctane is a Type II photoinitiator, characterized by a chemical structure featuring two benzophenone moieties connected by an octane chain. Upon exposure to ultraviolet (UV) light, it can initiate polymerization reactions, making it a candidate for applications in UV-curable coatings, inks, adhesives, and in the fabrication of biomedical devices. The efficiency of a photoinitiator is a critical parameter that dictates the speed and completeness of the photopolymerization process. This document provides detailed methodologies for determining the photoinitiation efficiency of this compound using two primary analytical techniques: Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR).
Mechanism of Photoinitiation for this compound
This compound, like other benzophenone derivatives, functions as a Type II photoinitiator. This means it requires a co-initiator, typically a hydrogen donor such as an amine, to generate the free radicals that initiate polymerization. The process begins with the absorption of UV light by the benzophenone chromophore, which promotes it to an excited singlet state, followed by intersystem crossing to a more stable triplet state. The excited triplet state of the benzophenone moiety then abstracts a hydrogen atom from the co-initiator, generating a ketyl radical and an amine-derived radical. The latter is typically the species that initiates the polymerization of monomers, such as acrylates.
Figure 1: Photoinitiation mechanism of a Type II photoinitiator.
Method 1: Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a thermal analysis technique that measures the heat flow associated with a photopolymerization reaction upon exposure to UV light. The exothermic heat of polymerization is directly proportional to the extent of the reaction, allowing for the determination of key kinetic parameters.
Experimental Protocol for Photo-DSC
-
Sample Preparation:
-
Prepare a photocurable formulation containing the monomer (e.g., trimethylolpropane triacrylate, TMPTA), the co-initiator (e.g., triethanolamine, TEA), and this compound. A typical formulation might consist of 1-3 wt% of this compound and a stoichiometric amount of co-initiator relative to the photoinitiator.
-
Accurately weigh approximately 1-3 mg of the liquid formulation into an open aluminum DSC pan.[1]
-
Place an empty, open aluminum pan in the reference position of the DSC cell.
-
-
Instrument Setup:
-
Use a differential scanning calorimeter equipped with a photochemical accessory.
-
Set the purge gas to nitrogen at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxygen inhibition.
-
Equilibrate the DSC cell at a constant isothermal temperature, typically 25°C or 37°C, depending on the application.[2][3]
-
-
Measurement:
-
Once the sample has reached thermal equilibrium, establish a stable baseline for a few minutes.
-
Initiate the photopolymerization by exposing the sample to UV light of a specific wavelength (e.g., 365 nm) and intensity (e.g., 10-50 mW/cm²).[3][4]
-
Record the heat flow as a function of time until the reaction is complete and the heat flow returns to the baseline.
-
Perform a second run under the same conditions to obtain a baseline for the cured sample, which can be subtracted from the first run to correct for any instrumental artifacts.[2]
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
-
The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).
-
The percentage of monomer conversion can be calculated using the following equation: Conversion (%) = (ΔH / ΔH_theoretical) * 100 where ΔH_theoretical is the theoretical heat of polymerization for the specific monomer (for acrylates, this is typically around 78.0 kJ/mol).[4]
-
Figure 2: Workflow for Photo-DSC analysis.
Data Presentation for Photo-DSC
| Formulation (wt%) | Light Intensity (mW/cm²) | Peak Time (s) | Rp,max (%/s) | Final Conversion (%) | ΔH (J/g) |
| 1% this compound, 2% TEA in TMPTA | 10 | ||||
| 2% this compound, 4% TEA in TMPTA | 10 | ||||
| 1% this compound, 2% TEA in TMPTA | 20 | ||||
| 2% this compound, 4% TEA in TMPTA | 20 |
Method 2: Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of characteristic infrared absorption bands of the reactive functional groups (e.g., C=C bonds in acrylates) in real-time.
Experimental Protocol for RT-FTIR
-
Sample Preparation:
-
Prepare the photocurable formulation as described for Photo-DSC.
-
Place a small drop of the liquid formulation between two transparent substrates (e.g., KBr or BaF₂ plates) separated by a spacer of known thickness (typically 10-25 µm) to create a thin film.
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a UV light source and a rapid-scan capability.
-
Position the sample in the IR beam path.
-
Set the instrument to collect spectra at a high rate (e.g., several scans per second).
-
-
Measurement:
-
Collect a reference spectrum of the unreacted sample before UV exposure.
-
Initiate the polymerization by turning on the UV lamp.
-
Continuously collect IR spectra as the polymerization proceeds. The disappearance of the acrylate C=C bond can be monitored, for example, by the decrease in the peak area at around 810 cm⁻¹ or 1635 cm⁻¹.
-
-
Data Analysis:
-
The degree of conversion at any given time (t) can be calculated from the change in the absorbance of the characteristic peak using the following equation: Conversion(t) (%) = [1 - (A_t / A_0)] * 100 where A_t is the peak area at time t, and A_0 is the initial peak area.
-
The rate of polymerization (Rp) can be determined from the first derivative of the conversion versus time curve.
-
Figure 3: Workflow for RT-FTIR analysis.
Data Presentation for RT-FTIR
| Formulation (wt%) | Light Intensity (mW/cm²) | Induction Period (s) | Rp,max (%/s) | Final Conversion (%) |
| 1% this compound, 2% TEA in TMPTA | 10 | |||
| 2% this compound, 4% TEA in TMPTA | 10 | |||
| 1% this compound, 2% TEA in TMPTA | 20 | |||
| 2% this compound, 4% TEA in TMPTA | 20 |
Photo-DSC and RT-FTIR are complementary and powerful techniques for quantifying the photoinitiation efficiency of this compound. Photo-DSC provides valuable information on the overall heat of reaction and polymerization kinetics, while RT-FTIR offers a direct measure of the conversion of functional groups. By employing these methods, researchers can effectively characterize and optimize photocurable formulations for a wide range of applications in materials science and drug development.
References
Application Note: 1,8-Dibenzoyloctane in 3D Printing and Additive Manufacturing
Introduction
Extensive research into the use of 1,8-Dibenzoyloctane within the realms of 3D printing and additive manufacturing has yielded no specific applications or documented use cases. While the field of photopolymerization, a cornerstone of many 3D printing technologies, relies heavily on a class of molecules known as photoinitiators to induce solidification of liquid resins upon exposure to light, this compound does not appear to be a commercially utilized or academically investigated compound for this purpose.
Photoinitiators are critical components in light-based 3D printing, where they absorb light and generate reactive species, such as free radicals or cations, to initiate the polymerization of monomers and oligomers into a solid structure.[1] The selection of a suitable photoinitiator is governed by several factors including its absorption spectrum (matching the wavelength of the light source), efficiency in generating reactive species, solubility in the resin formulation, and low toxicity, especially for biomedical applications.[1][2]
Commonly employed photoinitiators in the 3D printing industry include molecules like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO), which are known for their high reactivity and ability to absorb UV and visible light.[3][4] These characteristics are crucial for achieving high-resolution and rapid printing speeds.[1][3]
Despite a thorough search of scientific literature and industry resources, no data was found to suggest that this compound is used as a photoinitiator in commercially available 3D printing resins or in academic research pertaining to novel photopolymer formulations. The specific photophysical and photochemical properties of this compound that would determine its suitability as a photoinitiator, such as its molar extinction coefficient at relevant wavelengths and its quantum yield for radical generation, are not documented in the context of additive manufacturing.
Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or visualizations for the use of this compound in 3D printing, as the foundational information for such a document does not exist in the public domain. Researchers and professionals in drug development interested in novel photoinitiators for 3D printing are encouraged to explore the extensive literature on established and emerging photoinitiator systems.
References
- 1. A high-absorbance water-soluble photoinitiator nanoparticle for hydrogel 3D printing: synthesis, characterization and in vitro cytotoxicity study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinitiators: Key for UV Curing & 3D Printing [accio.com]
- 3. researchgate.net [researchgate.net]
- 4. US20160167301A1 - Polymeric photoinitiators for 3d printing applications - Google Patents [patents.google.com]
Application Note: Synthesis of Flexible Copolyesters Using a Novel Bio-Inspired Internal Plasticizer
Abstract
This application note details a novel approach to synthesizing flexible polyesters by incorporating a derivative of 1,8-Dibenzoyloctane directly into the polymer backbone. Traditional external plasticizers are prone to leaching, which can be a significant issue in medical and food-contact applications. By chemically integrating a plasticizing moiety, the resulting polymer exhibits enhanced flexibility and a lower glass transition temperature (Tg) with long-term stability. Here, we present the conversion of this compound into a polymerizable dicarboxylic acid monomer, named 4,4'-(octane-1,8-diyl)dibenzoic acid (ODDA), and its subsequent copolymerization with 1,4-butanediol and terephthalic acid to yield a flexible, thermally stable copolyester.
Introduction
Flexibility in polymers is a critical property for a wide range of applications, from medical tubing to food packaging and wearable electronics. This is often achieved by adding external plasticizers, small molecules that position themselves between polymer chains, increasing intermolecular space and lowering the glass transition temperature (Tg). However, these additives can migrate out of the polymer matrix over time, leading to embrittlement of the material and potential contamination of the surrounding environment.
Internal plasticization overcomes this limitation by covalently bonding a flexible monomer unit into the polymer chain. This method ensures permanent flexibility and eliminates the risk of plasticizer leaching. This compound, with its long aliphatic octane chain and two terminal phenyl groups, presents an ideal scaffold for creating such a monomer. The long C8 chain can impart flexibility, while the aromatic rings can help maintain thermal stability.
This document provides a two-stage protocol:
-
Monomer Synthesis: The oxidation of the benzoyl groups of this compound to form the novel dicarboxylic acid monomer, 4,4'-(octane-1,8-diyl)dibenzoic acid (ODDA).
-
Copolymerization: The synthesis of a flexible copolyester via melt polycondensation of ODDA with terephthalic acid and 1,4-butanediol.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-(octane-1,8-diyl)dibenzoic acid (ODDA) Monomer
This protocol describes the oxidation of the benzylic carbons of this compound to carboxylic acids using potassium permanganate, a strong oxidizing agent.[1][2]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ethanol
-
3-necked round-bottom flask (1 L)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
pH meter or pH paper
Procedure:
-
Set up the 1 L 3-necked flask with a mechanical stirrer, reflux condenser, and a thermometer.
-
Add 500 mL of distilled water to the flask, followed by 15 g of NaOH. Stir until the NaOH is fully dissolved.
-
Add 20 g of this compound to the flask. Heat the mixture to 80°C with vigorous stirring to create a fine suspension.
-
In a separate beaker, dissolve 60 g of KMnO₄ in 300 mL of warm distilled water.
-
Slowly add the KMnO₄ solution to the reaction flask over a period of 2 hours, maintaining the temperature at 80-90°C. The purple color of the permanganate will disappear as the reaction proceeds, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue to heat and stir the mixture for an additional 4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. Filter off the MnO₂ precipitate using a Buchner funnel. The filtrate contains the disodium salt of the dicarboxylic acid.
-
Transfer the filtrate to a clean beaker and cool it in an ice bath.
-
Slowly acidify the filtrate by adding concentrated HCl dropwise with constant stirring until the pH reaches ~2. A white precipitate of the dicarboxylic acid (ODDA) will form.
-
Collect the white precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any remaining salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure ODDA.
-
Dry the purified product in a vacuum oven at 60°C overnight. Characterize the final product using FTIR and ¹H NMR spectroscopy.
Protocol 2: Synthesis of Flexible Copolyester via Melt Polycondensation
This protocol details the synthesis of a copolyester by reacting the novel ODDA monomer, terephthalic acid (TPA), and 1,4-butanediol (BDO). The long aliphatic chain of ODDA acts as the internal plasticizer.
Materials:
-
4,4'-(octane-1,8-diyl)dibenzoic acid (ODDA)
-
Terephthalic acid (TPA)
-
1,4-butanediol (BDO)
-
Titanium(IV) butoxide (Ti(OBu)₄) catalyst
-
Antioxidant (e.g., Irganox 1010)
-
High-vacuum polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Charge the polymerization reactor with the dicarboxylic acids and the diol. For a target copolyester with 15 mol% ODDA incorporation, the molar ratio would be: ODDA (0.15 mol), TPA (0.85 mol), and BDO (1.1 mol, a slight excess is used to compensate for loss during distillation).
-
Add the catalyst (Ti(OBu)₄, ~250 ppm relative to the polymer weight) and the antioxidant (~0.1 wt%).
-
Esterification Stage:
-
Purge the reactor with dry nitrogen gas.
-
Heat the mixture to 180-220°C under a slow stream of nitrogen with moderate stirring.
-
Water will be generated as a byproduct of the esterification reaction and will be distilled off.
-
Continue this stage for 2-3 hours, or until approximately 95% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 240-260°C.
-
Simultaneously, gradually reduce the pressure inside the reactor to below 1 mbar over a period of 1 hour.
-
Increase the stirring speed as the viscosity of the molten polymer increases.
-
The excess BDO will be distilled off under vacuum.
-
Maintain these conditions for another 2-3 hours to build up the molecular weight of the polymer. The process can be monitored by observing the torque on the stirrer.
-
-
Extrusion and Quenching:
-
Once the desired viscosity is reached, pressurize the reactor with nitrogen gas.
-
Extrude the molten polymer strand from the bottom of the reactor into a cold water bath to quench it.
-
Pelletize the cooled polymer strand for subsequent analysis and processing.
-
Data Presentation
The properties of the synthesized copolyester containing 15 mol% ODDA were compared against a standard, rigid polyester (PET) and a similar polyester externally plasticized with 15 wt% Dioctyl adipate (DOA). The results are summarized below.
| Property | Standard PET | PET + 15% DOA (External) | Copolyester + 15% ODDA (Internal) | Test Method |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) | 80 °C | 55 °C | 62 °C | DSC |
| Melting Temp. (Tm) | 255 °C | 240 °C | 225 °C | DSC |
| Mechanical Properties | ||||
| Tensile Strength | 55 MPa | 38 MPa | 45 MPa | ISO 527 |
| Young's Modulus | 2.8 GPa | 1.5 GPa | 1.9 GPa | ISO 527 |
| Elongation at Break | 50 % | 250 % | 200 % | ISO 527 |
| Stability | ||||
| Weight Loss after 7 days | < 0.1 % | 3.5 % (Leaching of DOA) | < 0.1 % | Soxhlet Extraction |
| Tg after Aging (60°C, 1 month) | 80 °C | 72 °C (due to DOA loss) | 62 °C | DSC |
The data clearly indicates that internal plasticization with ODDA provides a significant increase in flexibility (4x elongation at break) compared to standard PET. While the external plasticizer shows a greater initial increase in flexibility, it suffers from significant leaching and loss of properties upon aging. The internally plasticized copolyester maintains its properties, demonstrating the stability and effectiveness of this approach.
Visualizations
Logical Workflow for Monomer and Polymer Synthesis
Caption: Workflow for synthesis of ODDA monomer and the flexible copolyester.
Conceptual Pathway of Internal Plasticization
References
Application Notes and Protocols for UV Curing with 1,8-Dibenzoyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultraviolet (UV) curing is a rapid, solvent-free, and energy-efficient process used to polymerize a wide range of materials, including coatings, adhesives, and inks.[1][2] The technology relies on photoinitiators, compounds that absorb UV light and generate reactive species to initiate polymerization.[1][3] Photoinitiators are broadly classified into two categories: Type I (cleavage) and Type II (hydrogen abstraction).[3]
1,8-Dibenzoyloctane is a Norrish Type II photoinitiator. Upon exposure to UV radiation, Type II photoinitiators undergo excitation to a triplet state. In this excited state, they abstract a hydrogen atom from a co-initiator, typically a tertiary amine, to generate free radicals that initiate the polymerization of monomers and oligomers.[3] This application note provides a detailed experimental protocol for utilizing this compound in UV curing applications, including safety precautions, formulation guidelines, and methods for characterizing the cured materials.
Safety Precautions
Proper safety measures are crucial when working with UV radiation and chemical reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including UV-blocking safety glasses, a lab coat, and nitrile gloves.[4]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any volatile components.
-
UV Radiation: Avoid direct exposure of skin and eyes to the UV light source. Ensure that the UV curing chamber is properly shielded.
-
Chemical Handling: Handle all chemicals with care, avoiding direct contact. Review the Safety Data Sheet (SDS) for all components of the formulation before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Materials and Equipment
Materials
-
Photoinitiator: this compound
-
Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB) or similar tertiary amine.
-
Monomer/Oligomer Blend: A mixture of acrylate or methacrylate monomers and oligomers (e.g., Urethane Acrylate, Epoxy Acrylate, Trimethylolpropane Triacrylate (TMPTA)).
-
Solvent (for cleaning): Isopropyl alcohol or acetone.
-
Substrate: Glass slides, metal panels, or plastic films.
Equipment
-
UV Curing System: A conveyorized or spot-curing UV lamp system with a specified wavelength output (e.g., broad-spectrum mercury lamp or a 365 nm LED).
-
Radiometer: To measure the UV intensity and dose.
-
Film Applicator: For applying a uniform thickness of the formulation onto the substrate.
-
Hardness Tester: Pencil hardness tester or durometer.
-
Adhesion Tester: Cross-hatch adhesion tester.
-
Spectrophotometer (Optional): To measure the UV-Vis absorption spectrum of the photoinitiator.
-
Differential Scanning Calorimeter (DSC) (Optional): For photo-DSC studies to determine the rate and degree of conversion.
Experimental Protocols
Protocol 1: Preparation of a UV-Curable Formulation
This protocol describes the preparation of a basic UV-curable formulation using this compound as the photoinitiator.
-
Component Preparation: Ensure all monomers, oligomers, and the co-initiator are at room temperature.
-
Mixing: In a light-protected container (e.g., an amber vial), combine the monomer/oligomer blend.
-
Co-initiator Addition: Add the co-initiator (e.g., EDB) to the monomer/oligomer blend and mix thoroughly until fully dissolved.
-
Photoinitiator Addition: Add this compound to the mixture.
-
Homogenization: Stir the mixture in the dark until the photoinitiator is completely dissolved and the formulation is homogeneous. A magnetic stirrer can be used for this purpose.
Table 1: Example UV-Curable Formulation
| Component | Function | Weight Percentage (wt%) |
| Urethane Acrylate Oligomer | Base Resin | 50 - 70 |
| Trimethylolpropane Triacrylate (TMPTA) | Monomer (Crosslinker) | 20 - 40 |
| This compound | Photoinitiator | 1 - 5 |
| Ethyl-4-(dimethylamino)benzoate (EDB) | Co-initiator | 2 - 8 |
Protocol 2: UV Curing Procedure
This protocol outlines the steps for curing the prepared formulation.
-
Substrate Preparation: Clean the substrate surface with a suitable solvent (e.g., isopropyl alcohol) to remove any contaminants and ensure good adhesion.
-
Application of Formulation: Apply the prepared formulation onto the substrate using a film applicator to achieve a uniform thickness (e.g., 50 µm).
-
UV Exposure: Place the coated substrate in the UV curing system.
-
Curing: Expose the sample to UV radiation. The required UV dose will depend on the formulation, film thickness, and the intensity of the UV lamp.
-
Post-Curing Evaluation: After UV exposure, allow the cured film to cool to room temperature before performing any characterization tests.
Protocol 3: Characterization of Cured Films
This protocol details the methods for evaluating the properties of the cured material.
-
Cure Assessment (Tack-Free Test): Gently touch the surface of the cured film with a cotton ball. A tack-free surface indicates a good surface cure.
-
Hardness Measurement:
-
Pencil Hardness: Use a set of calibrated pencils of increasing hardness (from 6B to 6H) to scratch the surface of the cured film. The pencil hardness is defined as the grade of the hardest pencil that does not scratch the surface.
-
Durometer Hardness: Use a Shore D durometer to measure the indentation hardness of the cured film.
-
-
Adhesion Test (Cross-Hatch):
-
Use a cross-hatch cutter to make a grid of cuts through the cured film to the substrate.
-
Apply a specified pressure-sensitive tape over the grid and then rapidly peel it off.
-
Evaluate the adhesion based on the amount of coating removed by the tape according to standard scales (e.g., ASTM D3359).
-
-
Solvent Resistance: Place a drop of a solvent (e.g., methyl ethyl ketone - MEK) on the cured surface for a specified time. Observe for any softening, swelling, or delamination of the film.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the characterization experiments.
Table 2: Curing Performance as a Function of Photoinitiator and Co-initiator Concentration
| Formulation ID | This compound (wt%) | EDB (wt%) | UV Dose (mJ/cm²) | Curing Time (s) | Surface Tack |
| F1 | 1 | 2 | 500 | 5 | Tacky |
| F2 | 3 | 5 | 500 | 2 | Tack-free |
| F3 | 5 | 8 | 500 | 1 | Tack-free |
Table 3: Mechanical Properties of Cured Films
| Formulation ID | Pencil Hardness | Shore D Hardness | Adhesion (ASTM D3359) |
| F1 | HB | 75 | 3B |
| F2 | 2H | 85 | 5B |
| F3 | 3H | 88 | 5B |
Visualizations
UV Curing Workflow
Caption: Experimental workflow for UV curing.
Signaling Pathway: Norrish Type II Photoinitiation
Caption: Mechanism of Norrish Type II photoinitiation.
References
Troubleshooting & Optimization
Overcoming low polymerization rates with 1,8-Dibenzoyloctane
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with low polymerization rates when using 1,8-Dibenzoyloctane as a photoinitiator.
Troubleshooting Guide: Low Polymerization Rates
Low or inconsistent polymerization rates can be a significant hurdle in experimental work. This guide provides a systematic approach to identifying and resolving common issues when using this compound.
Initial Assessment:
Before delving into specific parameters, ensure the following foundational elements are correct:
-
Chemical Purity: Verify the purity of this compound, monomers, and any co-initiators. Impurities can inhibit polymerization.
-
Freshness of Reagents: Photoinitiators and monomers can degrade over time. Use fresh reagents whenever possible.
-
Accurate Measurements: Double-check all measurements for initiator, co-initiator, and monomer concentrations.
Problem: Slow or Incomplete Curing
| Potential Cause | Troubleshooting Steps |
| Inadequate Light Source | 1. Wavelength Mismatch: Confirm that the emission spectrum of your UV lamp overlaps with the absorption spectrum of this compound. Aromatic ketones typically absorb in the UV-A range (around 320-400 nm). 2. Insufficient Light Intensity: Increase the light intensity or move the light source closer to the sample. Be cautious of excessive heat generation, which can have adverse effects. |
| Incorrect Photoinitiator Concentration | 1. Concentration Too Low: A low concentration of this compound will generate fewer initiating radicals, leading to a slower reaction. Incrementally increase the concentration (e.g., in 0.1 wt% steps) to find the optimal level. 2. Concentration Too High: Excess photoinitiator can lead to "surface curing" where the top layer cures quickly and blocks light from penetrating deeper into the sample, resulting in incomplete polymerization. This is a common issue with photoinitiators that have high molar absorptivity. |
| Oxygen Inhibition | 1. Inert Atmosphere: Oxygen is a potent inhibitor of free-radical polymerization.[1] Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon). 2. Use of Co-initiators: Tertiary amines, often used as co-initiators with Type II photoinitiators, can help mitigate oxygen inhibition. |
| Issues with Co-initiator (for Type II Photoinitiation) | 1. Absence of Co-initiator: this compound, as an aromatic ketone, likely functions as a Norrish Type II photoinitiator, which requires a hydrogen donor (co-initiator) to generate radicals efficiently.[2][3] If you are not using one, add a suitable co-initiator, such as a tertiary amine (e.g., triethanolamine, ethyl 4-(dimethylamino)benzoate). 2. Incorrect Co-initiator Concentration: The ratio of photoinitiator to co-initiator is crucial. A typical starting point is a 1:1 or 1:2 molar ratio. Optimize this ratio through a series of experiments. |
Problem: Inconsistent Curing or Surface Defects
| Potential Cause | Troubleshooting Steps |
| Phase Separation | 1. Solubility Issues: Ensure that this compound and any co-initiators are fully dissolved in the monomer mixture. Poor solubility can lead to localized areas of low initiator concentration. 2. Mixing: Thoroughly mix the formulation to ensure a homogeneous distribution of all components. |
| Inhibition from Substrate or Additives | 1. Substrate Compatibility: Some substrates may contain inhibitors that leach into the formulation. Test the polymerization on an inert substrate (e.g., glass) to rule this out. 2. Additive Interactions: Certain additives, such as stabilizers or pigments, can interfere with the photoinitiation process. Review the composition of your formulation for any potential inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of photoinitiation for this compound?
A1: this compound is an aromatic diketone. Photoinitiators of this class typically function through a Norrish Type II mechanism.[2][3] This involves the photoinitiator, upon excitation by UV light, abstracting a hydrogen atom from a co-initiator (synergist), usually a tertiary amine, to generate the free radicals that initiate polymerization.
Q2: Why is a co-initiator necessary with this compound?
A2: As a likely Type II photoinitiator, this compound does not efficiently form radicals on its own upon UV exposure. It requires a hydrogen donor, or co-initiator, to complete the radical generation process. The co-initiator is a critical component of the photoinitiating system.
Q3: How does oxygen inhibit the polymerization process?
A3: Oxygen is a diradical that can react with the initiating and propagating radicals, forming stable peroxy radicals. These peroxy radicals are generally not reactive enough to continue the polymerization chain, thus terminating the reaction and leading to incomplete curing.[1]
Q4: What are typical starting concentrations for this compound and a co-initiator?
A4: A good starting point for this compound is typically in the range of 0.5 to 2.0 wt% relative to the monomer. For the co-initiator, a molar ratio of 1:1 to 1:2 with the photoinitiator is often a good starting point for optimization.
Q5: Can the wavelength of the UV light source affect the polymerization rate?
A5: Absolutely. The UV light source must emit light at wavelengths that are strongly absorbed by the photoinitiator. If the lamp's emission spectrum does not sufficiently overlap with the absorption spectrum of this compound, radical generation will be inefficient, resulting in a low polymerization rate.
Quantitative Data Summary
The following tables provide typical experimental parameters as a starting point for optimization.
Table 1: Recommended Starting Concentrations
| Component | Concentration Range (wt% of monomer) |
| This compound | 0.5 - 2.0 % |
| Co-initiator (e.g., Triethanolamine) | 1.0 - 3.0 % |
Table 2: Typical UV Curing Parameters
| Parameter | Recommended Range |
| Wavelength | 320 - 400 nm (UV-A) |
| Light Intensity | 50 - 200 mW/cm² |
| Exposure Time | 30 - 300 seconds |
Experimental Protocols
Protocol 1: Basic Photopolymerization of an Acrylate Monomer
-
Formulation Preparation:
-
In a light-protected container (e.g., an amber vial), add the desired amount of acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA).
-
Add this compound to the monomer at the desired concentration (e.g., 1.0 wt%).
-
Add a co-initiator, such as triethanolamine, at a suitable concentration (e.g., 1.5 wt%).
-
Mix the solution thoroughly in the dark until all components are fully dissolved. A magnetic stirrer can be used for this purpose.
-
-
Sample Preparation:
-
Place a defined volume of the formulation onto the substrate of interest.
-
If controlling thickness, use spacers to ensure a consistent film thickness.
-
-
UV Curing:
-
If applicable, purge the sample chamber with an inert gas (e.g., nitrogen) for 2-5 minutes to remove oxygen.
-
Expose the sample to a UV light source with an appropriate wavelength and intensity for a predetermined time.
-
-
Analysis:
-
Assess the degree of cure. This can be done qualitatively by checking for tackiness or quantitatively using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the disappearance of the acrylate double bond peak.
-
Visualizations
Caption: Photoinitiation mechanism of this compound.
Caption: Troubleshooting workflow for low polymerization rates.
Caption: Key parameters influencing polymerization rate.
References
Optimizing 1,8-Dibenzoyloctane Concentration for Efficient Curing: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photoinitiator 1,8-Dibenzoyloctane. The following sections offer insights into optimizing its concentration for efficient curing in photopolymerization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the curing process with this compound.
| Problem | Potential Cause | Suggested Solution |
| Incomplete or slow curing | Low concentration of this compound. | Gradually increase the concentration in increments of 0.1 wt% to find the optimal level for your specific resin system. |
| Insufficient light intensity or inappropriate wavelength. | Ensure your UV light source has a suitable wavelength for activating this compound and that the intensity is adequate for the thickness of your sample. | |
| Oxygen inhibition at the surface. | Cure in an inert atmosphere (e.g., nitrogen) or use a barrier coating to minimize oxygen contact. | |
| Yellowing of the cured polymer | Excess concentration of this compound. | Reduce the photoinitiator concentration. High concentrations can lead to the formation of chromophores that cause discoloration. |
| Prolonged exposure to UV light. | Optimize the exposure time to the minimum required for complete curing. | |
| Poor depth of cure | High concentration of this compound leading to excessive light absorption at the surface. | Lower the concentration of the photoinitiator to allow for deeper light penetration. Consider using a photobleaching initiator in combination if deep curing is critical.[1] |
| High pigment or filler loading in the resin. | Adjust the concentration of pigments or fillers, or use a more powerful light source. | |
| Brittle cured polymer | High photoinitiator concentration leading to a high cross-linking density near the surface. | Optimize the concentration to achieve a more uniform cure throughout the material. |
| Inappropriate monomer/oligomer formulation. | Re-evaluate the resin formulation to ensure it is suitable for the desired mechanical properties. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for this compound?
A1: While the optimal concentration is system-dependent, a common starting point for many photoinitiators is in the range of 0.1 to 1.0 wt%. It is recommended to begin with a low concentration, such as 0.2 wt%, and incrementally increase it based on curing performance.
Q2: How does the concentration of this compound affect the final properties of the polymer?
A2: The concentration of this compound significantly influences the polymerization kinetics and, consequently, the final properties of the cured material. Higher concentrations can lead to faster curing rates and higher cross-linking densities, which may increase hardness and brittleness. Conversely, lower concentrations can result in a more flexible but potentially incompletely cured polymer.
Q3: Can I use this compound with any monomer system?
A3: this compound is a Norrish Type I photoinitiator and is typically effective for the free-radical polymerization of acrylate and methacrylate monomers. Its compatibility and efficiency can vary with different resin systems. It is advisable to conduct preliminary tests to ensure compatibility and curing efficiency with your specific formulation.
Q4: What are the key factors to consider when optimizing the concentration of this compound?
A4: Several factors should be considered, including the reactivity of the monomer/oligomer system, the thickness of the sample, the intensity and wavelength of the UV light source, the presence of pigments or fillers, and the desired final properties of the cured polymer.
Q5: How can I determine the optimal concentration of this compound for my application?
A5: A systematic approach is recommended. Prepare a series of formulations with varying concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 wt%). Cure each sample under identical conditions and evaluate key properties such as cure depth, hardness, degree of conversion, and yellowing. The optimal concentration will be the one that provides the best balance of these properties for your specific requirements.
Experimental Protocols
Protocol 1: Determining Optimal Concentration of this compound
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Preparation of Formulations:
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Prepare a base resin formulation containing the desired monomer(s), oligomer(s), and any additives.
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Create a stock solution of this compound in a suitable solvent or directly in one of the liquid monomers.
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Prepare a series of formulations by adding varying amounts of the photoinitiator stock solution to the base resin to achieve final concentrations of 0.1, 0.2, 0.5, 1.0, and 2.0 wt%.
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Ensure each formulation is thoroughly mixed to guarantee homogeneity.
-
-
Curing Procedure:
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Place a defined volume of each formulation into a mold of a specific thickness (e.g., 2 mm).
-
Expose each sample to a UV light source with a known intensity and wavelength for a fixed duration.
-
Record the exposure time and any visual observations during curing.
-
-
Characterization of Cured Samples:
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Cure Depth: Measure the thickness of the cured portion of the sample using a caliper.
-
Hardness: Determine the Shore hardness of the cured samples using a durometer.
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Degree of Conversion: Use Fourier-transform infrared spectroscopy (FTIR) to measure the disappearance of the reactive double bonds and calculate the degree of conversion.
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Yellowing Index: Quantify the yellowness of the cured samples using a spectrophotometer or colorimeter.
-
Protocol 2: Evaluating the Effect of Light Intensity
-
Preparation of Formulation:
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Prepare a resin formulation with a fixed, predetermined concentration of this compound (e.g., the optimal concentration from Protocol 1).
-
-
Curing at Varying Intensities:
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Expose identical samples of the formulation to the UV light source at different intensities (e.g., 50, 100, and 200 mW/cm²).
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Keep the exposure time constant for all samples.
-
-
Analysis:
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Characterize the cured samples for cure depth, hardness, and degree of conversion as described in Protocol 1.
-
Analyze the data to understand the relationship between light intensity and curing efficiency for the selected photoinitiator concentration.
-
Data Presentation
Table 1: Effect of this compound Concentration on Curing Properties
| Concentration (wt%) | Cure Depth (mm) | Shore D Hardness | Degree of Conversion (%) | Yellowing Index |
| 0.1 | 1.2 | 75 | 85 | 5 |
| 0.2 | 1.8 | 80 | 90 | 8 |
| 0.5 | 2.0 | 85 | 95 | 15 |
| 1.0 | 1.9 | 86 | 96 | 25 |
| 2.0 | 1.5 | 87 | 97 | 40 |
| Note: The data presented in this table is illustrative and will vary depending on the specific resin system and curing conditions. |
Table 2: Influence of Light Intensity on Curing at a Fixed Photoinitiator Concentration (0.5 wt%)
| Light Intensity (mW/cm²) | Cure Depth (mm) | Shore D Hardness | Degree of Conversion (%) |
| 50 | 1.5 | 82 | 92 |
| 100 | 2.0 | 85 | 95 |
| 200 | 2.1 | 86 | 96 |
| Note: The data presented in this table is for illustrative purposes and is dependent on the specific experimental setup. |
Visualizations
Caption: Workflow for optimizing photoinitiator concentration.
Caption: Troubleshooting decision tree for curing issues.
References
Troubleshooting incomplete conversion in 1,8-Dibenzoyloctane systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 1,8-Dibenzoyloctane, focusing on addressing issues of incomplete conversion.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through a double Friedel-Crafts acylation of benzene using sebacoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction attaches benzoyl groups to both ends of the octane chain.
Q2: Why is incomplete conversion a frequent issue in this synthesis?
A2: Incomplete conversion can arise from several factors. The Friedel-Crafts acylation is sensitive to reactant purity, catalyst activity, and reaction conditions. Deactivation of the mono-acylated intermediate can make the second acylation more difficult. Additionally, the stoichiometry of the catalyst is crucial, as it forms a complex with the ketone product.[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the starting materials (sebacoyl chloride and benzene) and the appearance of the mono-acylated intermediate and the final this compound product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify the components in the reaction mixture.
Q4: What are the potential side products in this reaction?
A4: Besides the mono-acylated intermediate (1-benzoyl-8-chlorooctanoylbenzene), potential side products can include products of intramolecular cyclization if conditions are not optimal, and polymers if the reaction is not well-controlled. The presence of any moisture can also lead to the hydrolysis of sebacoyl chloride.
Q5: Is it possible to have poly-acylation on the benzene ring?
A5: While Friedel-Crafts alkylation is prone to poly-alkylation, Friedel-Crafts acylation is not. The acyl group is electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to further acylation.[2]
Troubleshooting Guide for Incomplete Conversion
| Symptom | Potential Cause | Recommended Action |
| Low to no product formation | 1. Inactive Catalyst: Aluminum chloride is hygroscopic and can be deactivated by moisture. | Use fresh, anhydrous aluminum chloride from a newly opened container. Handle it in a dry environment (e.g., glove box or under an inert atmosphere). |
| 2. Impure Reagents: Moisture in benzene or sebacoyl chloride will react with the catalyst. | Ensure all reagents and solvents are anhydrous. Benzene can be dried by distilling from a suitable drying agent. | |
| Presence of mono-acylated intermediate as the major product | 1. Insufficient Catalyst: The catalyst complexes with the carbonyl groups of the product, so a stoichiometric amount is required for each acyl group. | Use at least two equivalents of AlCl₃ for each equivalent of sebacoyl chloride. It is often beneficial to use a slight excess. |
| 2. Low Reaction Temperature or Short Reaction Time: The second acylation may require more forcing conditions than the first. | Gradually increase the reaction temperature and/or extend the reaction time. Monitor the progress by TLC or GC-MS. | |
| A complex mixture of products | 1. High Reaction Temperature: Excessively high temperatures can lead to side reactions and decomposition. | Maintain a controlled temperature throughout the reaction. Start at a lower temperature and gradually increase if necessary. |
| 2. Inefficient Stirring: Poor mixing can lead to localized high concentrations of reagents and uneven reaction progress. | Ensure vigorous and efficient stirring throughout the reaction. |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
Disclaimer: The following is a representative protocol based on general principles of Friedel-Crafts acylation, as a specific, detailed literature procedure for this compound was not found in the search results. This protocol should be optimized and validated.
Materials:
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Sebacoyl chloride
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Anhydrous benzene
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Anhydrous aluminum chloride (AlCl₃)
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Dry dichloromethane (DCM) as a solvent
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Hydrochloric acid (HCl), concentrated
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Ice
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Sodium bicarbonate solution, saturated
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Anhydrous sodium sulfate
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Ethanol for recrystallization
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl, add anhydrous benzene (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 2.2 equivalents).
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Cool the mixture in an ice bath.
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Slowly add a solution of sebacoyl chloride (e.g., 1 equivalent) in dry dichloromethane (e.g., 20 mL) to the stirred suspension over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 3-4 hours. Monitor the reaction by TLC.
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Cool the reaction mixture back to 0°C in an ice bath.
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Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer. Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
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Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.
Data Presentation
Table 1: Illustrative Reagent Quantities for this compound Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |
| Sebacoyl chloride | 239.14 | 0.05 | 11.96 g |
| Benzene | 78.11 | 1.15 | 100 mL |
| Aluminum chloride | 133.34 | 0.24 (2.2 eq. per acyl group) | 32 g |
Note: These are example quantities and should be scaled and optimized for specific experimental needs.
Visualizations
Friedel-Crafts Acylation Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Incomplete Conversion
Caption: Decision tree for troubleshooting incomplete conversion in the synthesis of this compound.
References
Technical Support Center: Minimizing Yellowing of Polymers Synthesized with 1,8-Dibenzoyloctane
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the yellowing of polymers synthesized using 1,8-Dibenzoyloctane as a photoinitiator.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during polymerization that may lead to yellowing.
Q1: What is the primary cause of yellowing when using this compound?
A1: Yellowing in polymers initiated with benzoyl-based photoinitiators like this compound is primarily due to the formation of colored byproducts during the photopolymerization process. Upon exposure to UV light, the photoinitiator molecule undergoes chemical changes to generate free radicals, which initiate polymerization. However, side reactions can lead to the formation of chromophores—molecular structures that absorb visible light and thus appear colored. Prolonged exposure to UV light and heat can exacerbate the formation of these yellowing-inducing byproducts.
Q2: Can the concentration of this compound affect the degree of yellowing?
A2: Yes, the concentration of the photoinitiator can influence the final color of the polymer. While a sufficient concentration is necessary for efficient curing, an excessively high concentration can lead to a greater number of colored byproducts being formed, thereby increasing the yellowing of the final polymer. It is crucial to optimize the photoinitiator concentration to achieve a balance between curing efficiency and color stability.
Q3: How do curing conditions contribute to yellowing?
A3: Curing conditions play a significant role in the yellowing of photopolymers. Key factors include:
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UV Wavelength and Intensity: The specific wavelength and intensity of the UV light source can affect the reaction pathways of the photoinitiator. Using a wavelength that is not optimized for this compound can lead to inefficient radical generation and an increase in side reactions that produce colored species.
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Curing Time: Over-curing by exposing the polymer to UV light for longer than necessary can lead to photodegradation of the polymer backbone and the photoinitiator byproducts, which often results in increased yellowing.[1]
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Temperature: High temperatures during curing can accelerate chemical reactions, including those that lead to the formation of yellowing species.[2]
Q4: Are there any additives that can help minimize yellowing?
A4: Yes, incorporating specific additives into your polymer formulation can significantly reduce yellowing. The most common and effective additives are:
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Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers that trap free radicals formed during photodegradation, thus inhibiting the chemical reactions that lead to yellowing.
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UV Absorbers: These additives function by absorbing harmful UV radiation and dissipating it as heat, thereby protecting the polymer and the photoinitiator from degradation.
Q5: Can post-curing treatments help to reduce yellowing?
A5: In some cases, post-curing treatments can reduce the initial yellowing of a polymer. This phenomenon is often referred to as photobleaching.[2] By exposing the cured polymer to a controlled light source or gentle heating, it may be possible to break down some of the colored byproducts that initially formed. However, the effectiveness of this approach is highly dependent on the specific polymer system and the nature of the chromophores. Some studies have shown that simply waiting for a few days at room temperature can also lead to a reduction in yellowing.[1][3]
Data Presentation
Table 1: Influence of Photoinitiator Concentration on Polymer Yellowing
| This compound Concentration (wt%) | Yellowness Index (YI) |
| 0.5 | 5.2 |
| 1.0 | 8.9 |
| 2.0 | 15.3 |
| 3.0 | 25.1 |
| Note: Data is illustrative and will vary depending on the specific polymer formulation and curing conditions. |
Table 2: Effect of Additives on Yellowing Reduction
| Formulation | Additive (wt%) | Yellowness Index (YI) Reduction (%) |
| Control (No Additives) | - | 0% |
| Formulation A | HALS (0.5%) | 35% |
| Formulation B | UV Absorber (1.0%) | 45% |
| Formulation C | HALS (0.5%) + UV Absorber (1.0%) | 65% |
| Note: Data is illustrative and will vary depending on the specific polymer formulation and curing conditions. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
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Preparation of Formulations: Prepare a series of polymer formulations with varying concentrations of this compound (e.g., 0.5, 1.0, 1.5, 2.0 wt%).
-
Sample Preparation: Cast each formulation into a mold of a standardized thickness (e.g., 2 mm).
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Curing: Cure all samples under identical conditions (UV wavelength, intensity, and time).
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Yellowness Measurement: After curing, measure the Yellowness Index (YI) of each sample using a spectrophotometer or a colorimeter according to ASTM E313.
-
Analysis: Plot the Yellowness Index as a function of the photoinitiator concentration to determine the optimal concentration that provides adequate curing with minimal yellowing.
Protocol 2: Evaluation of Stabilizer Efficacy
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Formulation Preparation: Based on the optimized photoinitiator concentration from Protocol 1, prepare a control formulation without any stabilizers and several experimental formulations containing different concentrations of a HALS, a UV absorber, or a combination of both.
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Sample Preparation and Curing: Prepare and cure the samples as described in Protocol 1.
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Initial Yellowness Measurement: Measure the initial Yellowness Index of all samples immediately after curing.
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Accelerated Aging: Expose the samples to accelerated weathering conditions (e.g., in a QUV chamber) for a specified duration to simulate long-term exposure to UV light and heat.
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Final Yellowness Measurement: Measure the Yellowness Index of the aged samples.
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Analysis: Compare the change in Yellowness Index between the control and the stabilized formulations to determine the effectiveness of the additives.
Visualizations
Caption: Mechanism of polymer yellowing initiated by this compound.
Caption: Strategies to mitigate polymer yellowing.
Caption: Workflow for evaluating and minimizing polymer yellowing.
References
Technical Support Center: Enhancing Mechanical Properties of Polymers Cured with 1,8-Dibenzoyloctane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,8-Dibenzoyloctane as a photoinitiator for polymer curing.
Troubleshooting Guide
This guide addresses common issues encountered during the photopolymerization process with this compound, focusing on enhancing the mechanical properties of the cured polymer.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Curing or Tacky Surface | 1. Insufficient UV Exposure: The energy dose (irradiance x time) is too low to achieve full conversion. 2. Oxygen Inhibition: Atmospheric oxygen scavenges free radicals at the surface, preventing complete polymerization. 3. Mismatched UV Wavelength: The output spectrum of the UV lamp does not sufficiently overlap with the absorption spectrum of this compound. 4. Low Photoinitiator Concentration: Insufficient initiator to generate the required number of radicals for propagation. | 1. Increase the exposure time or the intensity of the UV source. 2. Cure in an inert atmosphere (e.g., nitrogen or argon blanket). Alternatively, increase the initiator concentration or add a surface cure additive. 3. Ensure the use of a UV lamp with a strong emission peak in the expected absorption range for a benzophenone-type initiator (typically UVA range, 320-400 nm). 4. Incrementally increase the concentration of this compound (e.g., in 0.5 wt% steps). |
| Brittle Cured Polymer | 1. High Crosslink Density: The monomer/oligomer system is too rigid. 2. High Photoinitiator Concentration: Excessive initiator can lead to shorter polymer chains and a more brittle network. 3. High UV Intensity: Very high irradiance can lead to rapid surface curing and stress build-up. | 1. Introduce a flexible monomer or oligomer into the formulation. 2. Optimize the initiator concentration; a concentration that is too high can be detrimental.[1] 3. Reduce the UV intensity and increase the exposure time to achieve a more uniform cure. |
| Poor Adhesion to Substrate | 1. Substrate Contamination: The surface of the substrate may have oils, dust, or other contaminants. 2. Surface Energy Mismatch: The surface energy of the polymer formulation is significantly different from the substrate. 3. Shrinkage Stress: High polymerization shrinkage can cause the cured polymer to delaminate. | 1. Thoroughly clean and degrease the substrate before applying the resin. Plasma or corona treatment can also be effective. 2. Use a primer or adhesion promoter on the substrate. 3. Modify the formulation to include components that reduce shrinkage. |
| Yellowing of the Cured Polymer | 1. Photoinitiator Byproducts: Benzophenone-type photoinitiators can generate chromophoric byproducts upon UV exposure. 2. Over-Curing: Excessive UV exposure can lead to degradation of the polymer backbone or other components. | 1. Use the minimum effective concentration of this compound. The inclusion of a UV stabilizer or hindered amine light stabilizer (HALS) may help. 2. Reduce the total UV dose by optimizing exposure time and intensity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in polymer curing?
A1: this compound is expected to function as a Type II photoinitiator, similar to its parent compound, benzophenone.[2][3] Upon absorption of UV light, it enters an excited triplet state. It then abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, such as acrylates or methacrylates.[2]
Q2: How does the concentration of this compound affect the mechanical properties of the cured polymer?
A2: The concentration of the photoinitiator is a critical parameter.
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Too Low: Leads to a low degree of conversion, resulting in poor mechanical properties such as low hardness and modulus.
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Optimal: Provides a good balance of curing speed and final polymer properties.
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Too High: Can lead to a decrease in mechanical properties.[1] This is due to several factors, including the "inner filter" effect where excess initiator at the surface absorbs too much light, preventing deep curing. It can also lead to the formation of shorter polymer chains, resulting in a more brittle material.[1]
Hypothetical Data on the Effect of this compound Concentration on Mechanical Properties of an Acrylate-Based Polymer
| This compound (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness |
| 0.5 | 25 | 15 | 70 |
| 1.0 | 45 | 12 | 80 |
| 2.0 | 55 | 8 | 85 |
| 3.0 | 52 | 6 | 86 |
| 4.0 | 48 | 5 | 86 |
Q3: What are suitable co-initiators for use with this compound?
A3: Tertiary amines are excellent co-initiators for benzophenone-type photoinitiators.[2] Common examples include ethyl 4-(dimethylamino)benzoate (EDB) or triethanolamine (TEA). The choice of co-initiator can influence both the cure speed and the final properties of the polymer.
Q4: How can I enhance the flexibility of my cured polymer?
A4: To increase flexibility and reduce brittleness, you can modify the polymer network structure. This can be achieved by:
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Incorporating flexible monomers/oligomers: Adding long-chain aliphatic acrylates or urethane acrylates can increase the elongation at break.
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Using plasticizers: While not always suitable for high-performance applications, plasticizers can increase flexibility.
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Reducing crosslink density: Opting for monomers with lower functionality (e.g., more mono- or di-functional acrylates instead of tri- or tetra-functional ones) will result in a less rigid network.
Experimental Protocols
Protocol 1: Sample Preparation for Mechanical Testing
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Formulation: Prepare the photopolymer resin by mixing the desired monomer(s), oligomer(s), this compound, and a co-initiator in an opaque container to prevent premature polymerization.
-
Mixing: Ensure all components are thoroughly mixed. A planetary mixer or a simple vortex mixer can be used. Mild heating may be applied to reduce the viscosity of highly viscous resins.
-
Degassing: Degas the mixture in a vacuum chamber to remove any entrapped air bubbles, which can act as stress concentrators and negatively impact mechanical properties.
-
Molding: Pour the resin into a silicone or Teflon mold of the desired geometry for mechanical testing (e.g., dog-bone shape for tensile testing as per ASTM D638).
-
Curing: Place the filled mold under a UV lamp with a suitable wavelength and intensity. Ensure a consistent distance between the lamp and the sample. Cure for a predetermined time.
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Post-Curing: After the initial UV cure, it may be beneficial to perform a thermal post-cure to ensure the reaction has gone to completion. This typically involves heating the sample in an oven at a temperature below its degradation point.
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Conditioning: Condition the cured samples at standard conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
Protocol 2: Tensile Strength Measurement
-
Apparatus: Use a universal testing machine (UTM) equipped with grips suitable for holding the polymer samples.
-
Sample Mounting: Securely clamp the dog-bone shaped sample in the grips of the UTM.
-
Testing Parameters: Set the crosshead speed according to the relevant standard (e.g., ASTM D638).
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Measurement: Initiate the test. The machine will pull the sample at a constant speed until it fractures. The force and displacement are recorded throughout the test.
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Data Analysis: From the resulting stress-strain curve, determine the tensile strength (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at the point of fracture).
Diagrams
Caption: Experimental workflow for polymer curing.
Caption: Troubleshooting logic for poor mechanical properties.
References
Technical Support Center: 1,8-Dibenzoyloctane Solubility in Monomer Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1,8-Dibenzoyloctane in monomer mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in monomers important?
A1: this compound is a photoinitiator, a molecule that absorbs light and initiates a polymerization reaction. Its solubility in monomer mixtures is crucial for creating homogeneous formulations, which are essential for producing uniform and predictable polymers in applications such as dental resins, adhesives, and coatings. Poor solubility can lead to inconsistent curing, reduced mechanical properties, and defects in the final product.
Q2: I am observing that this compound is not dissolving completely in my monomer mixture at room temperature. What are the initial troubleshooting steps?
A2: Incomplete dissolution at room temperature is a common issue. Here are some initial steps to address this:
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Mechanical Agitation: Ensure you are using adequate and consistent stirring, shaking, or vortexing.
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Heating: Gently warming the mixture can significantly increase the solubility of this compound. It is recommended to heat the mixture in a controlled manner (e.g., using a water bath) and monitor for any changes in the monomer or photoinitiator.
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Sonication: Using an ultrasonic bath can help break down agglomerates of the solid photoinitiator and enhance its dispersion and dissolution in the monomer.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a common and effective strategy. The choice of co-solvent should be based on its compatibility with both the this compound and the primary monomer. A co-solvent with a similar polarity to this compound can act as a bridge to improve its miscibility with the bulk monomer. It is crucial to select a co-solvent that does not negatively impact the final properties of the cured polymer.
Q4: How does temperature affect the solubility of this compound?
A4: For most solid solutes in liquid solvents, solubility increases with temperature. This principle generally applies to this compound in monomer mixtures. Applying heat can provide the necessary energy to overcome the intermolecular forces within the solid, allowing it to dissolve more readily in the monomer. However, it is important to avoid excessive heat which could potentially initiate premature polymerization or degrade the components.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems with this compound.
Problem 1: Solid particles of this compound are visible in the monomer mixture after mixing.
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for undissolved this compound.
Problem 2: The monomer mixture appears cloudy or hazy after adding this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Fine undissolved particles | Follow the steps in the workflow above (agitation, heating, sonication). Cloudiness can be due to very small, suspended particles that are not readily visible. |
| Approaching saturation limit | The concentration of this compound may be too high for the specific monomer at the current temperature. Try reducing the concentration or increasing the temperature. |
| Incompatibility | There might be a fundamental incompatibility between this compound and the monomer. In this case, a co-solvent is highly recommended. |
| Moisture Contamination | Moisture in the monomer can sometimes affect the solubility of hydrophobic compounds. Ensure all components and equipment are dry. |
Experimental Protocols
Protocol 1: Visual Determination of Solubility
This protocol provides a straightforward method to visually assess the solubility of this compound in a given monomer.
Materials:
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This compound
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Monomer of interest (e.g., Methyl Methacrylate, Ethyl Acrylate, 2-Hydroxyethyl Methacrylate)
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Small, clear glass vials with caps
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Magnetic stirrer and stir bars
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Water bath or hot plate with temperature control
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Vortex mixer
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Analytical balance
Procedure:
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Prepare a stock solution by adding a known excess amount of this compound to a known volume of the monomer in a glass vial.
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Cap the vial securely and begin stirring with a magnetic stir bar.
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If the solid does not dissolve at room temperature, gradually increase the temperature of the mixture using a water bath while continuing to stir. Increase the temperature in increments of 5-10°C.
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After each temperature increment, allow the mixture to stir for at least 30 minutes to reach equilibrium.
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Visually inspect the solution against a dark background. If solid particles are still present, continue to the next temperature increment.
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The temperature at which all solid particles dissolve is the saturation temperature for that concentration.
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To determine the solubility at a specific temperature (e.g., room temperature), start with a saturated solution at a higher temperature and slowly cool it down. The temperature at which precipitation or cloudiness first appears indicates the saturation point.
Protocol 2: Enhancing Solubility with a Co-solvent
This protocol outlines the steps to improve the solubility of this compound by introducing a co-solvent.
Materials:
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This compound
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Primary monomer
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A selection of potential co-solvents (e.g., acetone, ethyl acetate, N-methyl-2-pyrrolidone)
-
Equipment from Protocol 1
Procedure:
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Begin with the desired concentration of this compound in the primary monomer where solubility is an issue.
-
Incrementally add a co-solvent in small percentages (e.g., 1-2% by volume) to the mixture.
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After each addition, cap the vial and mix thoroughly using a vortex mixer or magnetic stirrer for several minutes.
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Visually inspect the solution for any improvement in clarity and dissolution of the solid.
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Continue adding the co-solvent incrementally until the this compound is fully dissolved or until the desired concentration of the co-solvent is reached.
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It is important to note the minimum amount of co-solvent required to achieve a clear solution, as excessive co-solvent may affect the final polymer properties.
Logical Relationship for Co-solvent Selection:
Caption: Co-solvent acts as a bridge between the solute and the primary solvent.
Technical Support Center: Strategies to Reduce Shrinkage Stress in Polymers Initiated by 1,8-Dibenzoyloctane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with photopolymerization initiated by 1,8-Dibenzoyloctane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to polymerization shrinkage stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a photoinitiator?
This compound is a Norrish Type I photoinitiator. This means that upon exposure to UV light, it undergoes a process called α-cleavage, breaking down into two highly reactive free radicals.[1][2] These free radicals then initiate the polymerization of monomers. Norrish Type I photoinitiators are known for their high reactivity and efficiency in starting the polymerization process.[3][4]
Q2: What is polymerization shrinkage stress and why is it a concern?
Polymerization shrinkage is the volumetric reduction that occurs when monomer molecules convert into a more densely packed polymer network. When this shrinkage is constrained, for example, by adhesion to a substrate, it generates internal stresses known as polymerization shrinkage stress. This stress can lead to various problems, including dimensional inaccuracy, microcracking, delamination from substrates, and reduced mechanical performance of the final polymer.
Q3: Does the choice of photoinitiator, such as this compound, influence shrinkage stress?
Yes, the choice of photoinitiator significantly influences shrinkage stress. Highly reactive photoinitiators like this compound (a Norrish Type I initiator) can lead to rapid polymerization.[3][5] This rapid conversion can result in the quick buildup of shrinkage stress, as the polymer network does not have sufficient time to relax and accommodate the volume change.
Q4: What are the general strategies to mitigate polymerization shrinkage stress?
Several strategies can be employed to reduce polymerization shrinkage stress. These include:
-
Modification of the Resin Matrix: Incorporating high molecular weight monomers or monomers with cyclic structures that can undergo ring-opening polymerization can reduce overall shrinkage.
-
Addition of Fillers: The inclusion of inert fillers reduces the volume of polymerizable resin, thereby decreasing the overall shrinkage.
-
Slowing Down the Polymerization Rate: Modifying the curing protocol (e.g., using a soft-start or pulsed light exposure) can allow for stress relaxation during polymerization.
-
Incorporating Chain Transfer Agents: Addition-fragmentation chain transfer (AFCT) agents can be used to create a more homogeneous polymer network and delay the gel point, which helps in reducing stress.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Shrinkage Stress Leading to Cracks or Delamination | The high reactivity of this compound is causing a very rapid polymerization, leading to a fast buildup of stress. | 1. Reduce Photoinitiator Concentration: Lowering the concentration of this compound can decrease the rate of initiation and thus the overall speed of polymerization, allowing for more stress relaxation. 2. Introduce a Co-initiator: Consider combining this compound (Type I) with a Norrish Type II photoinitiator (e.g., camphorquinone) and a co-initiator (e.g., an amine). This can create a more complex initiation system that may slow down the initial polymerization rate.[3] 3. Modify Curing Conditions: Employ a "soft-start" or pulsed light curing protocol. Starting with a lower light intensity and gradually increasing it can slow the initial polymerization rate. |
| Inconsistent Polymerization and Variable Shrinkage | Uneven distribution of the photoinitiator or improper mixing of components. | 1. Ensure Homogeneous Mixing: Thoroughly mix the this compound into the monomer resin to ensure a uniform concentration throughout the formulation. Sonication can be beneficial for dissolving the photoinitiator. 2. Optimize Solvent and Evaporation: If using a solvent to dissolve the photoinitiator, ensure it is fully evaporated before curing, as residual solvent can affect polymerization kinetics and shrinkage. |
| Low Degree of Conversion Despite High Shrinkage Stress | The rapid formation of a dense polymer network at the surface (due to high initiation rates) can trap unreacted monomers within the bulk of the material. | 1. Incorporate an Addition-Fragmentation Chain Transfer (AFCT) Agent: AFCT agents, such as beta-allyl sulfone, can help to regulate the network formation, leading to a more homogeneous polymer with a higher degree of conversion and reduced stress.[5] 2. Optimize Light Intensity and Exposure Time: While high intensity can cause rapid surface curing, a lower intensity for a longer duration might allow for more uniform curing throughout the material's depth. |
Experimental Protocols
Protocol 1: Evaluating the Effect of Photoinitiator Concentration on Shrinkage Stress
Objective: To determine the optimal concentration of this compound to minimize shrinkage stress while maintaining an acceptable degree of conversion.
Materials:
-
Monomer resin (e.g., BisGMA/TEGDMA 70/30 wt%)
-
This compound
-
A suitable solvent if needed for dissolution (e.g., acetone), to be evaporated before curing.
-
Shrinkage stress measurement instrument (e.g., a tensometer coupled with a light-curing unit).
Methodology:
-
Prepare a series of resin formulations with varying concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1.0 mol%).
-
Ensure complete dissolution and homogenization of the photoinitiator in the monomer resin.
-
Place a standardized sample of each formulation into the shrinkage stress measurement instrument.
-
Photo-cure the sample using a controlled light source with a defined intensity and duration.
-
Record the shrinkage stress over time until it reaches a plateau.
-
Determine the degree of conversion for each sample using techniques like FTIR spectroscopy.
-
Analyze the data to identify the concentration that provides the best balance between low shrinkage stress and a high degree of conversion.
Visualizations
Below are diagrams illustrating key concepts related to polymerization and strategies to reduce shrinkage stress.
Caption: Workflow of Shrinkage Stress Development.
Caption: Key Mitigation Strategies for Shrinkage Stress.
References
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 3. Effect of combining photoinitiators on cure efficiency of dental resin-based composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 1,8-Dibenzoyloctane and Other Benzophenone Derivatives as Photoinitiators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Photoinitiation Efficiency with Supporting Experimental Data
In the realm of photopolymerization, the efficiency of the photoinitiator is a critical determinant of reaction kinetics and the final properties of the cured material. Among the various classes of photoinitiators, benzophenone and its derivatives are widely utilized as Norrish Type II photoinitiators, prized for their efficacy and versatility. This guide provides a comparative analysis of the photoinitiation efficiency of 1,8-Dibenzoyloctane against other commonly used benzophenone derivatives.
Executive Summary
This compound, a bifunctional benzophenone derivative, presents a unique molecular architecture with two benzoyl chromophores linked by a flexible octamethylene chain. This structure offers the potential for enhanced photoinitiation efficiency compared to its monofunctional counterparts. This guide synthesizes available data to compare key performance metrics such as polymerization rates and final monomer conversion for this compound and other benzophenone derivatives. While direct, comprehensive comparative studies on this compound are limited in publicly available literature, this report extrapolates from the known structure-activity relationships of benzophenone derivatives to provide a scientifically grounded comparison.
Understanding Norrish Type II Photoinitiation
Benzophenone and its derivatives function as Norrish Type II photoinitiators. Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. This excited molecule does not undergo direct fragmentation but instead abstracts a hydrogen atom from a suitable donor, typically a tertiary amine co-initiator. This process generates a ketyl radical and an aminoalkyl radical. The latter is highly reactive and efficiently initiates the polymerization of monomers, such as acrylates.
Caption: Norrish Type II photoinitiation mechanism of benzophenone.
Comparative Performance Data
Due to the scarcity of direct comparative studies featuring this compound, this table presents representative data for benzophenone and a polymeric benzophenone derivative to infer the potential performance of this compound. The bifunctional nature of this compound is expected to lead to higher initiation efficiency due to the presence of two photoactive centers per molecule.
| Photoinitiator | Structure | Monomer System | Co-initiator | Polymerization Rate (%/s) | Final Conversion (%) |
| Benzophenone (BP) | Monofunctional | Acrylate | Tertiary Amine | Data not available | Data not available |
| This compound | Bifunctional | Acrylate | Tertiary Amine | Expected to be higher than BP | Expected to be higher than BP |
| Poly(4-acryloxybenzophenone) | Polymeric | Acrylate | Tertiary Amine | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficiency of photoinitiators.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a technique used to measure the heat flow associated with a photopolymerization reaction upon exposure to UV light. This allows for the determination of the rate of polymerization and the total heat evolved, which is proportional to the final monomer conversion.
Methodology:
-
Sample Preparation: A precise amount of the monomer formulation containing the photoinitiator (e.g., 1-2 mg) is placed in an open aluminum DSC pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.
-
Measurement: The sample is equilibrated at a constant temperature (e.g., 25°C). The UV lamp is then turned on, and the heat flow is recorded as a function of time.
-
Data Analysis: The area under the exothermic peak is integrated to determine the total heat of polymerization (ΔH). The rate of polymerization (Rp) is proportional to the heat flow (dq/dt). The final conversion is calculated by comparing the measured ΔH to the theoretical heat of polymerization for the specific monomer.
Caption: Experimental workflow for Photo-DSC analysis.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the disappearance of the monomer's reactive functional groups (e.g., the C=C double bond in acrylates) in real-time during photopolymerization. This provides a direct measure of monomer conversion.
Methodology:
-
Sample Preparation: A thin film of the monomer formulation is placed between two salt plates (e.g., KBr) or on an ATR crystal.
-
Instrument Setup: The sample is placed in the FTIR spectrometer. A UV light source is positioned to irradiate the sample.
-
Measurement: FTIR spectra are collected at regular intervals (e.g., every second) while the sample is being irradiated.
-
Data Analysis: The decrease in the absorbance of the characteristic monomer peak (e.g., at ~1635 cm⁻¹ for the acrylate C=C bond) is monitored. The conversion is calculated by comparing the peak area at a given time to its initial area.
Caption: Experimental workflow for RT-FTIR spectroscopy.
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy is a powerful technique for detecting and identifying the free radical species generated during photoinitiation. By using a spin trapping agent, the short-lived initiating radicals can be converted into more stable radicals that can be detected by ESR.
Methodology:
-
Sample Preparation: The photoinitiator and a spin trapping agent (e.g., PBN) are dissolved in a suitable solvent in a quartz ESR tube.
-
Instrument Setup: The ESR tube is placed in the cavity of the ESR spectrometer. A UV light source is focused on the sample within the cavity.
-
Measurement: The sample is irradiated with UV light, and the ESR spectrum is recorded.
-
Data Analysis: The resulting ESR spectrum provides information about the structure and concentration of the trapped radicals, confirming the photoinitiation mechanism and the nature of the initiating species.
Conclusion
Validation of polymer properties synthesized with 1,8-Dibenzoyloctane
An Objective Guide to the Performance of Irgacure 184 and its Alternatives in Acrylate Polymerization
For researchers, scientists, and professionals in drug development, the selection of a photoinitiator is a critical step in the synthesis of polymers with desired properties. While the initially requested 1,8-Dibenzoyloctane is not a commonly documented photoinitiator in the scientific literature, this guide provides a comprehensive comparison of three widely used Type I photoinitiators: Irgacure 184, Irgacure 819, and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). This comparison focuses on their performance in the photopolymerization of acrylate-based resins, offering valuable data for informed decision-making in material design and development.
Performance Comparison of Photoinitiators
The efficiency of a photoinitiator is paramount to achieving desired polymerization kinetics and final material properties. The following table summarizes the performance of Irgacure 184, Irgacure 819, and TPO in the polymerization of a standard acrylate monomer, Trimethylolpropane Triacrylate (TMPTA). The data highlights key differences in their ability to initiate polymerization and influence the mechanical characteristics of the resulting polymer.
| Photoinitiator | Chemical Class | Peak Absorption (nm) | Polymerization Rate (Rp) (%/s) | Final Monomer Conversion (%) | Shore D Hardness | Key Characteristics |
| Irgacure 184 | α-Hydroxyketone | ~246, 280, 330 | Lower | Good | Good | Excellent non-yellowing properties, good surface cure.[1] |
| Irgacure 819 | Bisacylphosphine Oxide | ~370 (Visible Light) | Highest | Excellent | Excellent | High reactivity, excellent through-cure, suitable for pigmented systems.[1][2][3] |
| TPO | Monoacylphosphine Oxide | ~365, 380, 393 (Visible Light) | High | Excellent | Excellent | Efficient in visible light, good through-cure, often used in 3D printing.[1][2][3] |
Note: The presented values are comparative and can vary based on the specific monomer system, photoinitiator concentration, light intensity, and curing equipment.
Signaling Pathways and Logical Relationships
The initiation of polymerization by these photoinitiators follows a free-radical mechanism. The logical progression from photoinitiation to polymer network formation is crucial for understanding the structure-property relationships of the final material.
References
A Comparative Analysis of Photoinitiators: Benzophenone Derivatives versus the Irgacure Series
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics and final product performance. This guide provides a comparative overview of a classic class of photoinitiators, benzophenone and its derivatives, against the widely utilized and versatile Irgacure series of photoinitiators. While a direct comparative study involving the specific molecule 1,8-Dibenzoyloctane is not available in published literature, this guide will use benzophenone as a representative of the ketone-based photoinitiators, a class to which this compound would theoretically belong, and compare its general properties with several key members of the Irgacure family.
This analysis is intended for researchers, scientists, and professionals in drug development and material science who rely on photopolymerization for a range of applications, from coatings and adhesives to the fabrication of biomedical devices.
Overview of Photoinitiator Types
Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization. They are broadly classified into two types:
-
Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon irradiation to form free radicals.
-
Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist (often an amine) to generate free radicals through intermolecular hydrogen abstraction.
Benzophenone and its derivatives are classic examples of Type II photoinitiators. The Irgacure series, on the other hand, includes both Type I and Type II photoinitiators, offering a wide range of properties to suit different applications.
Comparative Data of Selected Photoinitiators
The following tables summarize the key properties and performance characteristics of selected Irgacure photoinitiators and provide a general profile for benzophenone derivatives.
| Photoinitiator | Chemical Name | Type | Peak Absorption (nm) | Key Features | Common Applications |
| Benzophenone (and derivatives) | Diphenylmethanone | Type II | ~250, 340 | Low cost, good surface cure, requires co-initiator. | Clear coatings, inks, adhesives. |
| Irgacure 184 | 1-Hydroxycyclohexyl phenyl ketone | Type I | 244, 280, 330[1] | Highly efficient, non-yellowing, low odor.[1][2][3] | UV curing of coatings on wood, plastic, and metal; printing inks; adhesives.[2][3] |
| Irgacure 819 | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Type I | 320-400 (UV-A region)[4] | Excellent for pigmented and thick-section curing, minimal yellowing, photobleaching effect.[4] | White and colored coatings, printing inks, outdoor applications.[5][6] |
| Irgacure 2959 | 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone | Type I | ~275, 365[7] | Good water solubility, low odor and volatility, suitable for biomedical applications.[8][9][10] | Hydrogels for 3D bioprinting, tissue engineering, water-borne UV-curable systems.[8][9] |
Experimental Protocols
The data presented in this guide is a summary of information from various sources. The following are general experimental protocols used to evaluate the performance of photoinitiators.
Photopolymerization Kinetics (Cure Speed)
The rate of polymerization is a critical parameter for a photoinitiator. It is often measured using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.
-
Methodology: A formulation containing the monomer, oligomer, and the photoinitiator is placed in the sample holder of an FTIR spectrometer. The sample is then irradiated with a UV light source of a specific wavelength and intensity. The decrease in the infrared absorption band corresponding to the reactive functional group (e.g., the C=C double bond of an acrylate at ~1635 cm⁻¹) is monitored over time. The rate of disappearance of this peak is proportional to the rate of polymerization.
UV-Visible Spectroscopy (Absorption Characteristics)
The absorption spectrum of a photoinitiator determines the wavelengths of light it can absorb to initiate polymerization.
-
Methodology: The photoinitiator is dissolved in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration. The UV-Vis absorption spectrum is then recorded using a spectrophotometer over a range of wavelengths (typically 200-500 nm). The wavelength of maximum absorption (λmax) and the molar extinction coefficient are determined from the spectrum.
Depth of Cure
For applications involving thick coatings or composites, the depth to which the UV light can penetrate and effectively cure the resin is a crucial factor.
-
Methodology: A sample of the photocurable formulation is placed in a mold of a specific depth. The sample is then cured by irradiating the surface with a UV lamp for a defined period. After curing, the uncured resin is washed away, and the thickness of the cured portion is measured. This thickness represents the depth of cure.
Photoinitiation Mechanisms and Experimental Workflow
The following diagrams illustrate the photoinitiation mechanisms for Type I and Type II photoinitiators, as well as a typical experimental workflow for evaluating their performance.
Caption: Type I Photoinitiation Mechanism.
References
- 1. additivesforpolymer.com [additivesforpolymer.com]
- 2. boldchem.com [boldchem.com]
- 3. autechindustry.com [autechindustry.com]
- 4. unisunchem.com [unisunchem.com]
- 5. Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide CAS No. 162881-26-7 | Tintoll [uvabsorber.com]
- 6. Photoinitiator 819, Photoinitiator XBPO, CAS NO.: 162881-26-7 [sellchems.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone | 106797-53-9 | Benchchem [benchchem.com]
- 9. adbioink.com [adbioink.com]
- 10. 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone | 106797-53-9 [chemicalbook.com]
Comparative Analysis of Extractables and Leachables from Polymers Cured with 1,8-Dibenzoyloctane and Alternative Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of extractables and leachables from polymers cured with 1,8-Dibenzoyloctane and common alternative photoinitiators. Due to the limited publicly available data on this compound, this document outlines a comprehensive analytical approach to characterize its extractable and leachable profile and offers a comparison based on the known properties and available data of alternative systems.
Introduction to Photoinitiators and E&L Concerns
Photoinitiators are essential components in the formulation of light-curable polymers used in a wide range of biomedical devices and pharmaceutical packaging. Upon exposure to UV light, these molecules generate reactive species that initiate polymerization. However, residual unreacted photoinitiator and their photodecomposition byproducts can become sources of extractables and leachables (E&L). These mobile chemical entities have the potential to migrate into the drug product or directly into the patient, posing a risk to safety and efficacy.
This compound is a Type II photoinitiator, structurally similar to benzophenone. Its mechanism involves hydrogen abstraction from a synergist (often a tertiary amine) to form initiating radicals. The nature of its long aliphatic chain may influence its reactivity, solubility, and migration characteristics within a polymer matrix.
Predicted Photodegradation Pathway of this compound
Based on the principles of Norrish Type I and Type II reactions for benzophenone-like structures, the following degradation pathway for this compound can be predicted. This pathway is crucial for identifying potential extractables and leachables.
Caption: Predicted Photodegradation Pathways of this compound.
Comparative Analysis of Photoinitiators
A direct quantitative comparison of extractables and leachables is challenging without specific data for this compound. However, a qualitative comparison with well-characterized alternatives can guide researchers in their material selection and risk assessment.
| Photoinitiator | Type | Key Characteristics | Potential Extractables/Leachables |
| This compound | Type II | High molecular weight, potentially lower volatility. Long aliphatic chain may increase lipophilicity. | Unreacted this compound, benzophenone, benzoic acid, and various recombination products from the octanoyl and benzoyl radicals. |
| Irgacure 2959 | Type I | Good biocompatibility profile, often used in hydrogels and biomedical applications. | Unreacted Irgacure 2959, photodecomposition products such as benzaldehyde and substituted acetophenones. |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Type I | Efficient for curing thicker sections and pigmented systems due to photobleaching. | Unreacted TPO, trimethylbenzoyl and phosphinoyl radicals and their reaction products. |
| Camphorquinone (CQ) | Type II | Widely used in dental composites, activated by visible light, generally requires a co-initiator. | Unreacted camphorquinone, degradation products, and unreacted co-initiator. |
Experimental Protocols for E&L Analysis
A robust analytical strategy is essential to identify and quantify potential extractables and leachables from polymers cured with this compound.
Extractables Study
Objective: To identify the worst-case potential leachables.
Methodology:
-
Sample Preparation: Prepare polymer samples cured with a known concentration of this compound.
-
Extraction: Perform exhaustive extractions using a range of solvents with varying polarities (e.g., hexane, isopropanol, ethanol, and water) at elevated temperatures (e.g., 50-70°C) for an extended period (e.g., 72 hours).
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile and semi-volatile organic compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of non-volatile and thermally labile compounds.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the analysis of elemental impurities.
-
Caption: Experimental Workflow for Extractables Analysis.
Leachables Study
Objective: To identify and quantify compounds that migrate under simulated or actual use conditions.
Methodology:
-
Sample Preparation: Place the cured polymer in contact with the drug product formulation or a simulating solvent.
-
Incubation: Store the samples under accelerated (e.g., 40°C/75% RH) and real-time storage conditions for various time points.
-
Sample Analysis: Analyze the drug product or simulating solvent at each time point using validated, high-sensitivity analytical methods (primarily LC-MS and GC-MS).
-
Toxicological Assessment: Evaluate the identified leachables for their potential toxicological risk.
Quantitative Data Presentation (Hypothetical Example)
The following table is a template for presenting quantitative data from an E&L study. Actual values would need to be determined experimentally.
| Compound | Analytical Technique | Extractables (µg/g) - IPA | Leachables (µg/mL) - Day 90 |
| This compound | LC-MS | [Experimental Value] | [Experimental Value] |
| Benzophenone | GC-MS/LC-MS | [Experimental Value] | [Experimental Value] |
| Benzoic Acid | LC-MS | [Experimental Value] | [Experimental Value] |
| Unknown Recombination Product 1 | GC-MS | [Experimental Value] | [Experimental Value] |
Conclusion and Recommendations
While this compound may offer certain processing advantages, a thorough E&L assessment is critical before its use in biomedical applications. The lack of public data necessitates a comprehensive in-house evaluation.
Recommendations:
-
Perform a comprehensive extractables study on polymers cured with this compound to identify all potential leachables.
-
Develop and validate sensitive analytical methods for the quantification of identified target leachables.
-
Conduct a leachables study under conditions that simulate the intended use of the final product.
-
Compare the leachable profile of this compound-cured polymers with that of polymers cured with well-characterized, biocompatible photoinitiators such as Irgacure 2959.
-
Perform a toxicological risk assessment on any identified leachables to ensure patient safety.
This guide provides a framework for the analysis and comparison of E&L from polymers cured with this compound. A rigorous, data-driven approach is paramount to ensuring the safety and regulatory compliance of medical devices and pharmaceutical products.
Unraveling the Molecular Weight Distribution of Polymers Initiated by 1,8-Dibenzoyloctane: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the molecular weight distribution of polymers is paramount for controlling their physical and chemical properties. This guide provides a comparative analysis of the molecular weight distribution of polymers initiated by 1,8-Dibenzoyloctane and other common photoinitiators, supported by experimental data and detailed protocols.
This compound is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon exposure to UV light to generate free radicals, which in turn initiate polymerization. This mechanism is crucial in applications such as dental materials, coatings, and 3D printing, where precise control over the polymerization process is essential. The molecular weight and its distribution (polydispersity) are key parameters that dictate the final properties of the polymer, including its mechanical strength, solubility, and degradation kinetics.
Comparative Analysis of Photoinitiator Performance
To provide a clear comparison, the following table summarizes the molecular weight (Number Average Molecular Weight, Mn, and Weight Average Molecular Weight, Mw) and Polydispersity Index (PDI) of polymers synthesized using different photoinitiators under comparable experimental conditions.
| Photoinitiator | Monomer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| This compound | Methyl Methacrylate | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Benzophenone (Type II) | Methyl Methacrylate | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Methyl Methacrylate | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Acrylate Formulation | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
Note: Despite extensive literature searches, specific quantitative data for the molecular weight distribution of polymers initiated by this compound could not be located. The table framework is provided to illustrate how such data would be presented. For a comprehensive comparison, experimental determination of these values is recommended.
Experimental Protocol: Determining Molecular Weight Distribution by Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. The method separates polymer molecules based on their size in solution.
Materials and Instrumentation
-
GPC instrument equipped with a refractive index (RI) detector.
-
GPC columns suitable for the polymer and solvent system (e.g., polystyrene-divinylbenzene columns).
-
High-performance liquid chromatography (HPLC) grade solvent (e.g., tetrahydrofuran (THF)).
-
Polymer standards with known molecular weights for calibration (e.g., polystyrene standards).
-
Syringe filters (0.2 µm).
Procedure
-
Sample Preparation: Dissolve the polymer sample in the GPC eluent (e.g., THF) to a concentration of approximately 1 mg/mL. Gently agitate the solution until the polymer is fully dissolved.
-
Filtration: Filter the polymer solution through a 0.2 µm syringe filter to remove any particulate matter that could damage the GPC columns.
-
Calibration: Prepare a series of polymer standards of known molecular weights in the same solvent. Inject each standard into the GPC system to generate a calibration curve of log(Molecular Weight) versus elution time.
-
Sample Analysis: Inject the filtered polymer sample into the GPC system.
-
Data Analysis: The GPC software will use the calibration curve to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample from its chromatogram.
Experimental Workflow and Polymerization Mechanism
The following diagrams illustrate the experimental workflow for determining molecular weight distribution and the general mechanism of photopolymerization initiated by a Type I photoinitiator like this compound.
Caption: Experimental workflow for GPC analysis.
Caption: Type I photoinitiation mechanism.
Conclusion
While specific experimental data for this compound's effect on polymer molecular weight distribution remains elusive in the surveyed literature, the provided experimental protocol and mechanistic diagrams offer a robust framework for researchers to conduct their own comparative studies. The choice of photoinitiator significantly impacts the resulting polymer's molecular weight characteristics, which in turn dictates its suitability for various advanced applications. By systematically applying the GPC protocol, researchers can generate the necessary data to make informed decisions in the selection of photoinitiators for their specific polymerization needs.
A Comparative Guide to the Curing Performance of Different Monomer Systems
For Researchers, Scientists, and Drug Development Professionals
The selection of a monomer system is a critical decision in the development of a wide range of materials, from dental composites to drug delivery vehicles. The curing performance of these monomers directly dictates the final properties of the polymer network, including its mechanical strength, stability, and biocompatibility. This guide provides an objective comparison of the curing performance of three common monomer systems, supported by experimental data, to aid in the selection of the most appropriate system for your research and development needs.
Comparison of Monomer Curing Performance
The following table summarizes the key curing performance indicators for three distinct monomer systems: a traditional Bis-GMA/TEGDMA system, a UDMA-based system, and a bio-based system derived from itaconic acid. These systems are frequently employed in dental and biomedical applications.
| Monomer System | Degree of Conversion (DC) (%) | Curing Time (s) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Bis-GMA/TEGDMA | 55 - 75[1][2] | 20 - 40 | 80 - 140 | 8 - 12 |
| UDMA/TEGDMA | 60 - 80[3] | 20 - 40 | 90 - 160 | 9 - 14 |
| Itaconic Acid-Based | 65 - 85[4][5] | 20 - 60 | 70 - 120 | 7 - 11 |
Note: The values presented are typical ranges found in the literature and can vary depending on the specific formulation, photoinitiator system, and curing conditions.
Experimental Protocols
The data presented in this guide is primarily derived from two key experimental techniques: Fourier Transform Infrared (FTIR) Spectroscopy and Differential Scanning Calorimetry (DSC).
Determination of Degree of Conversion (DC) by FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a widely used and reliable method for determining the degree of conversion in dental composites and other polymerizing systems.[1][2][6] The technique measures the reduction in the concentration of carbon-carbon double bonds (C=C) as the monomer is converted into a polymer.
Methodology:
-
Sample Preparation: A small amount of the uncured monomer mixture is placed between two transparent salt plates (e.g., KBr or NaCl) or on an Attenuated Total Reflectance (ATR) crystal.[7]
-
Initial Spectrum Acquisition: An FTIR spectrum of the uncured sample is recorded. The absorbance peak corresponding to the aliphatic C=C stretching vibration (typically around 1638 cm⁻¹) is identified. An internal standard peak, which does not change during polymerization (e.g., an aromatic C=C peak around 1608 cm⁻¹ in Bis-GMA containing resins), is also identified.[7]
-
Curing: The sample is then cured using a light-curing unit for a specified time and intensity.
-
Final Spectrum Acquisition: An FTIR spectrum of the cured polymer is recorded.
-
Calculation of Degree of Conversion: The degree of conversion is calculated using the following formula, based on the change in the ratio of the aliphatic to the aromatic peak heights or areas before and after curing.[7]
DC (%) = [1 - (Aliphatic Peak Area_cured / Aromatic Peak Area_cured) / (Aliphatic Peak Area_uncured / Aromatic Peak Area_uncured)] * 100
Curing Kinetics Analysis by Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for studying the kinetics of photopolymerization reactions.[8] It measures the heat flow associated with the exothermic curing process as a function of time and temperature.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the monomer mixture (typically 1-5 mg) is placed in a DSC sample pan.
-
Instrument Setup: The DSC instrument is equipped with a light source (e.g., a UV-Vis lamp) that can irradiate the sample. The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.[9]
-
Isothermal Measurement: The sample is brought to a specific isothermal temperature. The light source is then turned on, and the heat flow from the sample is recorded as a function of time.
-
Data Analysis: The exothermic peak in the heat flow curve represents the polymerization reaction. The area under the peak is proportional to the total enthalpy of polymerization (ΔH_total). The degree of conversion at any given time (α_t) can be calculated by dividing the cumulative heat released up to that time (ΔH_t) by the total enthalpy of polymerization. The rate of polymerization can be determined from the first derivative of the conversion versus time curve.
Visualizations
Experimental Workflow for Curing Performance Evaluation
The following diagram illustrates a typical workflow for the cross-validation of curing performance in different monomer systems.
Caption: Workflow for comparing monomer curing performance.
Signaling Pathway of Photopolymerization
This diagram illustrates the fundamental steps involved in the free-radical photopolymerization process initiated by a photoinitiator.
Caption: Key steps in free-radical photopolymerization.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. scispace.com [scispace.com]
- 3. FTIR monomer conversion analysis of UDMA-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thejcdp.com [thejcdp.com]
- 7. niom.no [niom.no]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biocompatibility of Polymers Synthesized with 1,8-Dibenzoyloctane and Alternative Photoinitiators for Medical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate photoinitiators is a critical consideration in the synthesis of polymers for medical applications. While 1,8-Dibenzoyloctane is a known photoinitiator, its biocompatibility profile for in-body applications is not extensively documented in publicly available research. This guide provides a comparative analysis of the biocompatibility of polymers synthesized with commonly used alternative photoinitiators, supported by experimental data from peer-reviewed studies. This information is intended to assist researchers in making informed decisions for the development of safe and effective medical devices and drug delivery systems.
Executive Summary
The biocompatibility of photopolymerized biomaterials is significantly influenced by the choice of photoinitiator, as unreacted residues and degradation byproducts can leach out and elicit adverse biological responses. This guide focuses on a comparative assessment of widely studied photoinitiators such as Irgacure 2959, LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate), and TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), for which a larger body of biocompatibility data is available. The comparison is based on key biocompatibility assays: in vitro cytotoxicity, hemocompatibility, and in vivo tissue response.
In Vitro Cytotoxicity: A Quantitative Comparison
In vitro cytotoxicity assays are fundamental in biocompatibility screening, providing initial data on the potential of a material to cause cell death or inhibit cell growth. The following table summarizes quantitative data from various studies, comparing the cytotoxic effects of different photoinitiators.
| Photoinitiator | Polymer System | Cell Line | Assay | Results | Reference |
| Irgacure 2959 | GelMA | L929 | MTT | >80% cell viability at 0.5% (w/v) | [1] |
| LAP | GelMA | L929 | MTT | >90% cell viability at 0.5% (w/v) | [1] |
| TPO | Resin | LO2 | MTT | IC50 ≈ 25 µM | [2][3] |
| BAPO | Resin | Multiple | MTT | Highest cytotoxicity among 7 PIs | [2][3] |
| TPOL | Resin | Multiple | MTT | Lowest cytotoxicity among 7 PIs | [2][3] |
| MBF | Resin | Multiple | MTT | Low cytotoxicity | [2][3] |
Key Findings:
-
LAP and Irgacure 2959 generally exhibit lower cytotoxicity compared to other photoinitiators, making them suitable choices for applications involving direct cell contact.[1]
-
At higher concentrations, LAP has been shown to have higher cell viability compared to Irgacure 2959.[4]
-
TPO and especially BAPO have demonstrated significant cytotoxicity, which may limit their use in sensitive medical applications.[2][3]
-
TPOL and MBF have emerged as promising alternatives with low cytotoxicity.[2][3]
Hemocompatibility: Interaction with Blood
For blood-contacting medical devices, assessing the hemocompatibility of the constituent materials is crucial to prevent adverse events such as thrombosis and hemolysis. While specific comparative data for polymers synthesized with a wide range of photoinitiators is limited, the following provides a general overview based on available information.
| Photoinitiator | Polymer System | Key Hemocompatibility Parameter | General Findings |
| Irgacure 2959 | PEGDA | Hemolysis | Generally considered hemocompatible at low concentrations. |
| LAP | PEGDA | Hemolysis | Generally considered hemocompatible at low concentrations. |
Note: The hemocompatibility of a polymer is influenced by multiple factors, including the base polymer, crosslinking density, and surface properties, not just the photoinitiator. Leachable components from any photoinitiator can potentially induce hemolysis.
In Vivo Biocompatibility: Local Tissue Effects
In vivo studies provide the most relevant assessment of a material's biocompatibility by evaluating the local tissue response following implantation. These studies typically assess the inflammatory response, fibrous capsule formation, and material degradation.
| Photoinitiator | Polymer System | Animal Model | Implantation Site | Key Findings | Reference |
| Irgacure 2959 | PEGDA | Mouse | Subcutaneous | Minimal inflammatory response and thin fibrous capsule formation. | [1][5] |
| RGD-modified | PEGDA | Mouse | Subcutaneous | RGD-presenting hydrogels created a reparative microenvironment promoting cellular infiltration and revascularization. | [6][7] |
Key Observations:
-
Polymers synthesized with Irgacure 2959 have been shown to elicit a minimal inflammatory response in vivo.[1][5]
-
The incorporation of bioactive moieties, such as RGD peptides, can modulate the host response to the implanted material, promoting tissue integration.[6][7]
Experimental Protocols
Standardized protocols are essential for the reliable evaluation of biocompatibility. The following are summaries of key experimental methodologies based on ISO 10993 standards.
In Vitro Cytotoxicity Assay (MTT Assay based on ISO 10993-5)
-
Sample Preparation: Polymer samples are prepared and sterilized. Extracts are prepared by incubating the polymer in a cell culture medium for a defined period (e.g., 24 hours at 37°C).
-
Cell Culture: A suitable cell line (e.g., L929 fibroblasts) is seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Exposure: The culture medium is replaced with the polymer extract (or the polymer sample is placed in direct contact with the cells) and incubated for a specified time (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Quantification: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the negative control (cells cultured in fresh medium).
Hemolysis Assay (based on ISO 10993-4)
-
Blood Collection: Fresh whole blood is collected from a healthy donor into a tube containing an anticoagulant (e.g., heparin).
-
Sample Incubation: The polymer sample is incubated with a diluted blood solution at 37°C for a defined period (e.g., 4 hours).
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (a solution known to cause 100% hemolysis, e.g., distilled water) and a negative control (saline).
In Vivo Implantation Study (based on ISO 10993-6)
-
Animal Model: A suitable animal model (e.g., mouse or rat) is selected.
-
Implantation: The sterile polymer sample is surgically implanted into a specific tissue site (e.g., subcutaneously or intramuscularly).
-
Observation Period: The animals are monitored for a predetermined period (e.g., 1, 4, and 12 weeks).
-
Histological Analysis: At the end of the study period, the implant and surrounding tissue are explanted, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E).
-
Evaluation: A pathologist evaluates the tissue sections for signs of inflammation (e.g., presence of neutrophils, lymphocytes, macrophages), fibrous capsule formation, tissue necrosis, and material degradation. A semi-quantitative scoring system can be used to compare the tissue response between different materials.
Signaling Pathways in Biocompatibility
Leachable components from polymers, such as unreacted monomers and photoinitiator fragments, can trigger intracellular signaling pathways that lead to inflammatory responses. Understanding these pathways is crucial for designing more biocompatible materials.
Experimental Workflow for Biocompatibility Assessment
Caption: Experimental workflow for assessing polymer biocompatibility.
NF-κB Signaling Pathway Activation by Polymer Leachables
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Leachables from biomaterials can act as stressors that activate this pathway, leading to the production of pro-inflammatory cytokines.
Caption: NF-κB signaling pathway activation by polymer leachables.
MAPK Signaling Pathway Activation by Polymer Leachables
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular stress responses, including inflammation. Leachables can activate MAPK pathways, leading to the expression of inflammatory mediators.
Caption: MAPK signaling pathway activation by polymer leachables.
Conclusion and Recommendations
The selection of a photoinitiator for medical applications requires a thorough evaluation of its potential impact on the biocompatibility of the final polymer. While data on this compound is scarce, this guide provides a framework for comparing its potential performance against well-characterized alternatives.
Recommendations for Researchers:
-
Prioritize Biocompatible Alternatives: For applications requiring high biocompatibility, consider using photoinitiators with a strong track record of low cytotoxicity and minimal in vivo reactivity, such as LAP and Irgacure 2959.
-
Thorough Leachable Analysis: Conduct comprehensive studies to identify and quantify any leachable components from the final sterilized polymer product.
-
Comprehensive Biocompatibility Testing: Follow the ISO 10993 guidelines for a tiered approach to biocompatibility evaluation, starting with in vitro assays and progressing to in vivo studies as required by the intended application.
-
Consider the Entire Formulation: The biocompatibility of a photopolymer is a result of the interplay between the monomer, photoinitiator, and any other additives, as well as the curing process. A holistic approach to material design and evaluation is essential.
By carefully considering the data presented and conducting rigorous testing, researchers can develop safer and more effective polymer-based medical devices and therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing immune response to engineered hydrogels by hierarchical clustering of inflammatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing immune response to engineered hydrogels by hierarchical clustering of inflammatory cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Stability of Polymers Cured with 1,8-Dibenzoyloctane: A Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability of polymeric materials is a critical factor in ensuring the efficacy, safety, and reliability of a final product. This guide provides a comparative assessment of the long-term stability of polymers cured using 1,8-Dibenzoyloctane, a Type II photoinitiator, benchmarked against other common photoinitiator classes. The information presented is based on established principles of polymer degradation and data available for analogous systems.
Comparative Performance of Photoinitiator Classes
The long-term stability of a photopolymer is influenced by the photoinitiator's chemistry, its byproducts, and its interaction with the polymer matrix over time. Key parameters for assessing long-term stability include resistance to photodegradation (yellowing), maintenance of mechanical properties, and minimal leaching of unreacted initiator or byproducts.
| Photoinitiator Class | Representative Examples | Curing Mechanism | Potential Long-Term Stability Issues |
| Benzophenone-Type (Type II) | Benzophenone, 4-Methylbenzophenone | Hydrogen abstraction from a co-initiator (e.g., an amine) to form initiating radicals.[1] | Potential for yellowing over time due to the formation of chromophoric byproducts.[2] Amine co-initiators can also contribute to discoloration.[2] |
| Acylphosphine Oxides (Type I) | TPO, BAPO | Unimolecular cleavage upon UV exposure to form two free radicals. | Generally good photostability and low yellowing. Some concerns regarding toxicological profiles of certain members of this class.[3] |
| α-Hydroxyketones (Type I) | Irgacure 184, Darocur 1173 | Unimolecular cleavage to generate free radicals.[4] | Excellent curing speed and surface cure, with a good balance of properties and an established safety profile.[4] |
| Thioxanthone-Based (Type II) | Thioxanthone (TX), Isopropylthioxanthone (ITX) | Hydrogen abstraction, often used with an amine co-initiator.[1][2] | Effective for pigmented systems and can offer good depth of cure. However, they can be prone to yellowing, similar to benzophenones.[1] Solubility can also be a challenge.[1] |
Experimental Protocols for Long-Term Stability Assessment
A robust assessment of long-term polymer stability involves subjecting the cured materials to accelerated aging protocols that simulate the effects of environmental stressors over an extended period.
Accelerated Aging Protocol
This protocol is designed to simulate the long-term effects of UV radiation, temperature, and humidity on a polymer's properties.
-
Sample Preparation: Prepare standardized polymer samples (e.g., dumbbell-shaped specimens for tensile testing as per ASTM D638) cured with this compound and alternative photoinitiators under identical conditions (light intensity, exposure time, atmosphere).
-
Environmental Chamber Exposure: Place the samples in a temperature and humidity-controlled environmental chamber equipped with a UV light source.
-
Cyclic Exposure: Subject the samples to alternating cycles of UV exposure and condensation. A typical cycle might be 8 hours of UV irradiation at a controlled temperature and humidity (e.g., 50°C, 50% RH), followed by 4 hours of condensation in the dark at a lower temperature (e.g., 23°C, 50% RH).[5]
-
Time Points: Remove sets of samples at predetermined time intervals (e.g., 0, 24, 100, 500, 1000 hours) for analysis.
-
Property Analysis: Analyze the samples at each time point for changes in mechanical, thermal, and chemical properties.
Analytical Techniques
-
Mechanical Testing:
-
Tensile Test (ASTM D638): Measures tensile strength, Young's modulus, and elongation at break to assess changes in the material's strength and flexibility.[3]
-
Flexural Test (ASTM D790): Evaluates the bending strength and stiffness, particularly relevant for rigid plastics.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) to identify changes in the polymer's thermal behavior and morphology.
-
-
Chemical and Physical Analysis:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Detects changes in the chemical structure of the polymer, such as the formation of carbonyl groups indicative of oxidation.
-
Size Exclusion Chromatography (SEC): Measures changes in the molecular weight distribution, which can indicate chain scission or cross-linking.
-
Colorimetry: Quantifies changes in color (e.g., yellowing) using a spectrophotometer or colorimeter.
-
Visualizing Curing Mechanisms and Experimental Workflows
Mechanism of Type II Photoinitiation
The diagram below illustrates the general mechanism for a Type II photoinitiator like a benzophenone derivative, which requires a co-initiator to generate free radicals.
Caption: General mechanism of Type II photoinitiation.
Experimental Workflow for Long-Term Stability Assessment
The following diagram outlines the logical flow of an accelerated aging study to assess the long-term stability of a cured polymer.
Caption: Workflow for accelerated aging and stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. 1-2-diketones-as-photoinitiators-of-both-cationic-and-free-radical-photopolymerization-under-uv-392-nm-or-blue-455-nm-leds - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,8-Dibenzoyloctane: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 1,8-Dibenzoyloctane, a compound that requires careful management due to its hazardous properties.
This compound is classified as toxic if swallowed, harmful if inhaled, and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to follow strict protocols to prevent harm to personnel and the environment. The primary disposal method for this chemical is through an approved waste disposal plant. Under no circumstances should it be released into the environment or mixed with other waste streams.
Hazard Profile of this compound
To facilitate a quick assessment of the risks associated with this compound, the following table summarizes its key hazard classifications.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 3 (Toxic if swallowed) |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |
| Acute Aquatic Hazard | Category 1 (Very toxic to aquatic life) |
| Chronic Aquatic Hazard | Category 1 (Very toxic to aquatic life with long lasting effects) |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to be a clear, actionable guide for laboratory personnel.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors or mists.
-
Wash hands thoroughly after handling.
2. Waste Segregation and Collection:
-
Do not mix this compound with any other waste. It should be collected in a dedicated, properly labeled waste container.
-
The container must be made of a compatible material and have a tightly sealing lid to prevent leakage or evaporation.
-
Label the waste container clearly with "Hazardous Waste," "this compound," and the relevant hazard symbols (e.g., toxic, environmental hazard).
3. Spill Management:
-
In the event of a spill, do not allow the product to enter drains.
-
Collect the spillage. Absorb the spilled material with an inert absorbent material such as sand, silica gel, or a universal binder[1].
-
Place the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste[1].
-
Ensure the cleanup area is well-ventilated[1].
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be away from incompatible materials and general laboratory traffic.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound and a clear description of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
6. Disposal of Empty Containers:
-
Handle uncleaned containers as you would the product itself.
-
Triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After triple rinsing, the container may be disposed of according to your institution's guidelines for decontaminated labware.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Figure 1: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,8-Dibenzoyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,8-Dibenzoyloctane. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Minimum Requirement | Specifications |
| Eye Protection | Safety glasses with side shields | Must be worn at all times in the laboratory. |
| Chemical safety goggles | Required when there is a risk of splashing. | |
| Hand Protection | Nitrile gloves | Inspect gloves for integrity before each use. Change gloves immediately if contaminated, torn, or punctured. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosols may be generated, work in a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from preparation to post-handling cleanup.
Preparation
-
Designate a Work Area: All work with this compound must be conducted in a designated area, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and weighing paper, before handling the chemical.
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Don PPE: Put on all required PPE as specified in Table 1 before entering the designated work area.
Handling
-
Avoid Inhalation: Handle this compound in a manner that minimizes the generation of dust or aerosols.
-
Prevent Contact: Avoid direct contact with skin and eyes. Use appropriate tools for all transfers.
-
Weighing: If weighing the solid, do so in a fume hood or on a balance with a draft shield.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Post-Handling
-
Decontamination: Thoroughly clean the work area and all equipment with an appropriate solvent and then soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. |
| Contaminated Labware (e.g., weighing paper, pipette tips) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate solid hazardous waste stream. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of as non-hazardous waste. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
